Product packaging for 7,4'-Dihydroxy-6,8-diprenylflavanone(Cat. No.:)

7,4'-Dihydroxy-6,8-diprenylflavanone

Cat. No.: B12322460
M. Wt: 392.5 g/mol
InChI Key: MLXUEMGNSDHQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,4'-Dihydroxy-6,8-di-C-prenylflavanone is a prenylated flavanone, a class of natural products known for their diverse bioactivities. It is also known by its synonym, 5-Deoxylonchocarpol A, and has the CAS registry number 50939-03-2 . This compound has a molecular formula of C₂₅H₂₈O₄ and a molecular weight of approximately 392.5 g/mol . It is a solid, supplied as a powder, and should be stored desiccated at -20°C . For solubility, it is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. As a member of the flavonoid family, 7,4'-Dihydroxy-6,8-di-C-prenylflavanone is of significant interest in natural product research. It can be found in plant species such as Glycyrrhiza pallidiflora and Sophora subprostrata . Prenylated flavonoids, like this one, are a major focus of pharmacological studies due to their potential biological activities, which may include antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic effects, as suggested by broad research on the chalcone and flavanone classes . Its core structure is part of a larger cluster of metabolically related prenylated flavonoids, indicating its relevance in phytochemical research . Researchers can utilize this compound as a standard or as a building block in various biochemical and pharmacological assays to explore its specific mechanisms of action and potential research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O4 B12322460 7,4'-Dihydroxy-6,8-diprenylflavanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3

InChI Key

MLXUEMGNSDHQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthetic pathways for 7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavonoid of interest for its potential biological activities. The synthesis of this complex molecule presents challenges in achieving regioselectivity during the introduction of the prenyl groups. This document provides a plausible multi-step synthetic approach based on established organic chemistry methodologies, including regioselective C-prenylation, Claisen-Schmidt condensation, and intramolecular cyclization.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached in three key stages. The overall synthetic workflow is depicted below.

Start Starting Materials (2,4,6-Trihydroxyacetophenone & 4-Hydroxybenzaldehyde) Step1 Step 1: Regioselective C-Diprenylation Start->Step1 Intermediate1 Intermediate 1 (2-Hydroxy-4,6-bis(prenyloxy)acetophenone) Step1->Intermediate1 Step2 Step 2: Claisen Rearrangement & Protection Intermediate1->Step2 Intermediate2 Intermediate 2 (Protected 2,4-Dihydroxy- 3,5-diprenylacetophenone) Step2->Intermediate2 Step3 Step 3: Claisen-Schmidt Condensation Intermediate2->Step3 Intermediate3 Intermediate 3 (Protected Diprenylated Chalcone) Step3->Intermediate3 Step4 Step 4: Cyclization & Deprotection Intermediate3->Step4 FinalProduct Final Product (this compound) Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

The synthesis commences with the regioselective C-diprenylation of a suitable phloroglucinol (B13840) derivative, followed by a Claisen-Schmidt condensation to construct the chalcone (B49325) backbone, and culminates in the intramolecular cyclization to yield the target flavanone (B1672756).

Detailed Synthesis Pathways and Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-3,5-diprenylacetophenone (Key Intermediate)

The introduction of two prenyl groups at the C-6 and C-8 positions of the flavanone A-ring necessitates the synthesis of a correspondingly substituted acetophenone (B1666503) precursor. A plausible route involves the initial O-prenylation of 2,4,6-trihydroxyacetophenone followed by a Claisen rearrangement.

Reaction Scheme:

cluster_0 Step 1: O-Diprenylation cluster_1 Step 2: Claisen Rearrangement 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone 2,4-Bis(prenyloxy)-6-hydroxyacetophenone 2,4-Bis(prenyloxy)-6-hydroxyacetophenone 2,4,6-Trihydroxyacetophenone->2,4-Bis(prenyloxy)-6-hydroxyacetophenone K2CO3, Acetone, Reflux Prenyl Bromide Prenyl Bromide Prenyl Bromide->2,4-Bis(prenyloxy)-6-hydroxyacetophenone 2,4-Bis(prenyloxy)-6-hydroxyacetophenone_re 2,4-Bis(prenyloxy)-6-hydroxyacetophenone 2,4-Dihydroxy-3,5-diprenylacetophenone 2,4-Dihydroxy-3,5-diprenylacetophenone 2,4-Bis(prenyloxy)-6-hydroxyacetophenone_re->2,4-Dihydroxy-3,5-diprenylacetophenone N,N-Dimethylaniline, Reflux

Caption: Synthesis of the key diprenylated acetophenone intermediate.

Experimental Protocol: O-Diprenylation of 2,4,6-Trihydroxyacetophenone

  • To a solution of 2,4,6-trihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (3 equivalents).

  • To this suspension, add prenyl bromide (2.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,4-bis(prenyloxy)-6-hydroxyacetophenone.

Experimental Protocol: Claisen Rearrangement

  • Heat a solution of 2,4-bis(prenyloxy)-6-hydroxyacetophenone (1 equivalent) in N,N-dimethylaniline under reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2,4-dihydroxy-3,5-diprenylacetophenone.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Key Spectroscopic Data
2,4-Bis(prenyloxy)-6-hydroxyacetophenoneC₁₈H₂₄O₄304.3860-70¹H NMR: signals for two prenyl groups (vinyl protons, gem-dimethyls, and methylene (B1212753) protons), aromatic protons, and an acetyl group.
2,4-Dihydroxy-3,5-diprenylacetophenoneC₁₈H₂₄O₄304.3850-60¹H NMR: signals for two C-prenyl groups, a single aromatic proton, and an acetyl group. The phenolic protons will appear as singlets. MS (ESI+): m/z [M+H]⁺.
Step 2: Claisen-Schmidt Condensation

The synthesized 2,4-dihydroxy-3,5-diprenylacetophenone is then condensed with 4-hydroxybenzaldehyde (B117250) in a base-catalyzed Claisen-Schmidt condensation to form the corresponding chalcone.

Reaction Scheme:

cluster_0 Claisen-Schmidt Condensation 2,4-Dihydroxy-3,5-diprenylacetophenone_cs 2,4-Dihydroxy-3,5-diprenylacetophenone 2',4',4-Trihydroxy-3',5'-diprenylchalcone 2',4',4-Trihydroxy-3',5'-diprenylchalcone 2,4-Dihydroxy-3,5-diprenylacetophenone_cs->2',4',4-Trihydroxy-3',5'-diprenylchalcone KOH, Ethanol (B145695), rt 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->2',4',4-Trihydroxy-3',5'-diprenylchalcone

Caption: Formation of the diprenylated chalcone via Claisen-Schmidt condensation.

Experimental Protocol:

  • Dissolve 2,4-dihydroxy-3,5-diprenylacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of potassium hydroxide (B78521) (e.g., 50%) dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a precipitate is often observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2',4',4-trihydroxy-3',5'-diprenylchalcone. The classical Claisen-Schmidt reaction is generally carried out using aqueous sodium or potassium hydroxide at 50 °C over several hours[1]. Yields can vary from 10 to near 100% depending on the reactants and catalyst[1].

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Key Spectroscopic Data
2',4',4-Trihydroxy-3',5'-diprenylchalconeC₂₅H₂₈O₄392.4965-92¹H NMR: signals for α and β protons of the enone system (as doublets), aromatic protons of both rings, and two prenyl groups. MS (ESI+): m/z [M+H]⁺.
Step 3: Intramolecular Cyclization to this compound

The final step is the intramolecular cyclization of the synthesized chalcone to the target flavanone. This can be achieved under acidic or basic conditions.

Reaction Scheme:

cluster_0 Intramolecular Cyclization 2',4',4-Trihydroxy-3',5'-diprenylchalcone_cyc 2',4',4-Trihydroxy-3',5'-diprenylchalcone This compound This compound 2',4',4-Trihydroxy-3',5'-diprenylchalcone_cyc->this compound NaOAc, Ethanol, Reflux

Caption: Cyclization of the chalcone to the final flavanone product.

Experimental Protocol:

  • Dissolve the 2',4',4-trihydroxy-3',5'-diprenylchalcone (1 equivalent) in ethanol.

  • Add sodium acetate (B1210297) (3 equivalents) to the solution.

  • Reflux the reaction mixture for 8-16 hours, monitoring the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound. An InCl3·4H2O or ZnCl2-mediated intramolecular cyclization of prenylated chalcones can also be an efficient method.[2][3]

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Key Spectroscopic Data
This compoundC₂₅H₂₈O₄392.4970-85¹H NMR: Characteristic signals for the flavanone core, including the H-2, H-3 protons (as doublets of doublets), aromatic protons, and two prenyl groups. ¹³C NMR will confirm the carbon skeleton. MS (ESI+): m/z [M+H]⁺.

Conclusion

The synthesis of this compound is a challenging but feasible endeavor for experienced synthetic chemists. The key to a successful synthesis lies in the careful control of the regioselective C-prenylation step. The subsequent Claisen-Schmidt condensation and intramolecular cyclization are generally high-yielding and robust reactions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this and other complex prenylated flavonoids. Further optimization of reaction conditions may be necessary to achieve higher overall yields.

References

Chemical structure and properties of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) is a prenylated flavonoid that has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a detailed examination of its chemical structure, physicochemical properties, and its primary mechanism of action as an anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a flavanone (B1672756) core structure substituted with two hydroxyl groups at positions 7 and 4', and two prenyl groups at positions 6 and 8.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
Chemical Formula C25H28O4[1]
Molecular Weight 408.5 g/mol [1]
CAS Number 50939-03-2[1]
Appearance Not specified
Melting Point Not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
1H NMR Data Not available
13C NMR Data Not available
Mass Spectrometry Data Not available

Biological Activity: Anti-inflammatory Properties

This compound has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Mediators

Experimental studies have demonstrated that DDF effectively inhibits the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes a dose-dependent reduction in nitric oxide (NO) production, with an IC50 value of 12.21 μM.[2] Furthermore, DDF has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of critical intracellular signaling pathways. Specifically, DDF has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK), both of which are central to the inflammatory response.[2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK activates ERK ERK TAK1->ERK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates DDF DDF DDF->NF-κB inhibits activation DDF->ERK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) NF-κB_n->Inflammatory_Genes induces transcription

Caption: Signaling pathway of DDF's anti-inflammatory action.

Experimental Protocols

This section details the methodologies employed in the isolation and biological evaluation of this compound.

Isolation of this compound from Sophora tonkinensis
  • Extraction: The roots of Sophora tonkinensis are dried, powdered, and extracted with methanol (B129727).[2]

  • Fractionation: The crude methanol extract is subjected to column chromatography over Diaion HP-20, eluting with a gradient of methanol in water, followed by acetone.[2]

  • Purification: The fraction containing DDF is further purified using silica (B1680970) gel column chromatography with a chloroform-methanol gradient to yield the pure compound.[2]

Cell Viability Assay (MTT Assay)
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of DDF for 24 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay
  • Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates and pre-treated with DDF for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: The cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and ERK Activation
  • Cell Lysis: RAW 264.7 cells are treated with DDF and/or LPS, and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65 and ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.

G cluster_0 Isolation Workflow cluster_1 Bioassay Workflow Start Start Extraction Methanol Extraction of Sophora tonkinensis roots Start->Extraction Fractionation Diaion HP-20 Column Chromatography Extraction->Fractionation Purification Silica Gel Column Chromatography Fractionation->Purification DDF Pure DDF Purification->DDF Cell_Culture RAW 264.7 Cell Culture Treatment Treatment with DDF and/or LPS Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Western_Blot Western Blot (NF-κB, ERK) Treatment->Western_Blot

Caption: Experimental workflow for isolation and bioassays of DDF.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators through the suppression of the NF-κB and ERK signaling pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics, along with the experimental protocols necessary for its study. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete physicochemical profile.

References

Spectroscopic and Mechanistic Insights into 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavanone (B1672756) with significant anti-inflammatory properties. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for their acquisition, and a mechanistic exploration of its biological activity.

Core Spectroscopic Data

The structural elucidation of this compound, also known as 6,8-diprenylnaringenin, relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure. The data presented here was acquired in acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (in acetone-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.39dd12.8, 3.1
3a3.09dd17.1, 12.8
3b2.69dd17.1, 3.1
512.1 (OH)s
2'7.32d8.5
3'6.88d8.5
5'6.88d8.5
6'7.32d8.5
1''3.25d7.2
2''5.23t7.2
4''1.74s
5''1.63s
1'''3.25d7.2
2'''5.23t7.2
4'''1.74s
5'''1.63s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)

PositionChemical Shift (δ, ppm)
279.1
343.1
4196.8
5161.8
6110.1
7164.7
8107.5
9158.1
10102.5
1'129.9
2'128.5
3'115.8
4'158.0
5'115.8
6'128.5
1''22.0
2''122.9
3''131.7
4''25.8
5''17.8
1'''22.0
2'''122.9
3'''131.7
4'''25.8
5'''17.8
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/z (Predicted)Interpretation
408[M]+, Molecular Ion
353[M - C₄H₇]+, Loss of a butenyl fragment from a prenyl group
339[M - C₅H₉]+, Loss of a prenyl radical
287Retro-Diels-Alder (RDA) fragmentation of the C-ring
119Fragment corresponding to the B-ring

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for prenylated flavanones, based on common laboratory practices.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).

  • Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically used. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which are essential for unambiguous assignment of all signals.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For flavonoids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common. The sample is typically dissolved in a solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition:

    • Full Scan MS: The mass spectrometer is operated in full scan mode to determine the molecular weight of the compound.

    • Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This provides valuable structural information.

Mechanistic Insights: Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it inhibits the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK).[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MEK MEK TLR4->MEK DDF This compound (DDF) DDF->IKK inhibits DDF->MEK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces transcription ERK ERK MEK->ERK phosphorylates ERK_p p-ERK MEK->ERK_p ERK_p->NFkB_nucleus activates

Caption: Inhibition of NF-κB and ERK signaling pathways by DDF.

The diagram illustrates that lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that lead to the activation of both the NF-κB and ERK pathways. This compound (DDF) intervenes by inhibiting the IKK complex and MEK, thereby preventing the phosphorylation and subsequent activation of IκBα and ERK, respectively. This dual inhibition ultimately suppresses the nuclear translocation of NF-κB and reduces the expression of pro-inflammatory genes.

Conclusion

This technical guide provides essential spectroscopic data and mechanistic insights for this compound. The detailed NMR and predicted MS data serve as a valuable resource for the identification and characterization of this compound. Furthermore, the elucidation of its anti-inflammatory mechanism of action through the inhibition of the NF-κB and ERK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully explore the therapeutic potential of this promising natural product.

References

The Pharmacokinetic Profile of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the anticipated bioavailability and pharmacokinetics of 7,4'-Dihydroxy-6,8-diprenylflavanone, a novel diprenylated flavonoid. In the absence of direct experimental data for this specific compound, this paper extrapolates its likely metabolic fate and systemic exposure based on established principles of flavonoid pharmacokinetics and available data for structurally related monoprenylated flavonoids, such as isoxanthohumol (B16456) and 8-prenylnaringenin (B1664708). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a lipophilic flavanone (B1672756) distinguished by the presence of two prenyl groups at the 6 and 8 positions of the A-ring. These prenyl moieties are expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, prenylation increases the lipophilicity of flavonoids, which can lead to enhanced interaction with biological membranes and potentially greater tissue accumulation, although it may also result in lower intestinal absorption compared to their non-prenylated counterparts.[1][2][3] Metabolism is anticipated to proceed via phase I and phase II enzymatic reactions, including hydroxylation, glucuronidation, and sulfation. The presence of two prenyl groups may also introduce unique metabolic pathways.

Predicted Bioavailability and Pharmacokinetic Parameters

While specific quantitative data for this compound are not yet available, the pharmacokinetic parameters of related monoprenylated flavonoids, such as isoxanthohumol, provide a valuable benchmark. The addition of a second prenyl group is hypothesized to further increase lipophilicity, potentially leading to a more pronounced tissue distribution and a longer elimination half-life.

Table 1: Pharmacokinetic Parameters of Isoxanthohumol in Rats Following a Single Oral Administration

ParameterValueReference
Dose 100 mg/kg[4]
Cmax (μg/mL) Data not specified[4]
Tmax (h) Data not specified[4]
AUC (μg·h/mL) Data not specified[4]
Bioavailability (%) ~4-5%[4]
Metabolites 8-prenylnaringenin (aglycone and glucuronide conjugates)[4]

Table 2: Pharmacokinetic Parameters of Xanthohumol in Humans Following a Single Oral Administration

Parameter20 mg Dose60 mg Dose180 mg DoseReference
Cmax (μg/L) 33 ± 748 ± 11120 ± 24[5]
Tmax (h) ~1 and 4-5 (biphasic)~1 and 4-5 (biphasic)~1 and 4-5 (biphasic)[5]
AUC0→∞ (h·μg/L) 92 ± 68323 ± 160863 ± 388[5]
t1/2 (h) Not determined2018[5]
Major Metabolites Isoxanthohumol conjugatesIsoxanthohumol conjugatesIsoxanthohumol conjugates[5]

Experimental Protocols for Pharmacokinetic Assessment

The following methodologies are standard for evaluating the pharmacokinetic profile of novel flavonoids like this compound.

In Vivo Pharmacokinetic Study in Rodents

A typical experimental workflow for an in vivo pharmacokinetic study is depicted below. This involves animal preparation, compound administration, serial blood sampling, plasma processing, and bioanalysis to determine the concentration-time profile of the analyte.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting (with water ad libitum) Animal_Acclimatization->Fasting Formulation Compound Formulation (e.g., in DMSO/PEG/Saline) Fasting->Formulation Oral_Gavage Oral Gavage Administration (e.g., 50 mg/kg) Formulation->Oral_Gavage Blood_Collection Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation at 4°C) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation/SPE) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Quantification Sample_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of a prenylated flavonoid.

Methodology Details:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Dosing: The compound is typically formulated in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline to ensure solubility. Administration is performed via oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points from the tail vein or via a cannula into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and its potential metabolites are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis software.

Anticipated Metabolic Pathways

The metabolism of this compound is expected to follow established pathways for flavonoids, with potential modifications due to the diprenyl structure.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylation of Prenyl Groups (CYP450 enzymes) Parent->Hydroxylation Demethylation Demethylation (if applicable) Parent->Demethylation Glucuronidation Glucuronidation (UGT enzymes) Parent->Glucuronidation Sulfation Sulfation (SULT enzymes) Parent->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Demethylation->Glucuronidation Demethylation->Sulfation Excretion Excretion (Urine and Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways for this compound.

Metabolic Considerations:

  • Phase I Metabolism: The prenyl side chains are likely sites for hydroxylation mediated by cytochrome P450 enzymes.

  • Phase II Metabolism: The hydroxyl groups on the flavanone backbone are susceptible to conjugation reactions, primarily glucuronidation and sulfation, to increase water solubility and facilitate excretion.

  • Enterohepatic Recirculation: Like many flavonoids, this compound may undergo enterohepatic recirculation, which could contribute to a prolonged elimination half-life and multiple peaks in the plasma concentration-time profile.[4]

Future Directions

Direct in vivo and in vitro studies are imperative to definitively characterize the bioavailability and pharmacokinetics of this compound. Future research should focus on:

  • Conducting single-dose pharmacokinetic studies in appropriate animal models to determine key parameters.

  • Identifying the major metabolites using high-resolution mass spectrometry.

  • Investigating the potential for enterohepatic recirculation.

  • Assessing the impact of repeated dosing on the pharmacokinetic profile and potential for tissue accumulation.

This foundational knowledge will be critical for the further development and potential therapeutic application of this promising diprenylated flavonoid.

References

In Vitro Biological Activities of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) is a prenylated flavonoid isolated from the roots of Sophora tonkinensis. This technical guide provides a comprehensive overview of its in vitro biological activities, with a primary focus on its well-documented anti-inflammatory properties. While research suggests potential for other bioactivities, including anticancer, antimicrobial, and antioxidant effects, specific quantitative data for DDF in these areas are limited in current scientific literature. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of relevant biological pathways and workflows.

Anti-inflammatory Activity

The most extensively studied in vitro biological activity of this compound is its anti-inflammatory effect. Studies have demonstrated its ability to modulate key inflammatory pathways in macrophage cell lines.

Quantitative Data
ActivityCell LineStimulantIC50 ValueKey Findings
Nitric Oxide (NO) Production InhibitionRAW 264.7Lipopolysaccharide (LPS)12.21 μM[1]DDF suppresses nitrite (B80452) production in a concentration-dependent manner.
Cytokine InhibitionRAW 264.7Lipopolysaccharide (LPS)Not ReportedDDF significantly lowered the expression of TNF-α, IL-1β, and IL-6.[1]
Experimental Protocols

Cell Culture and Viability Assay:

RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. To assess cytotoxicity, cells are treated with various concentrations of DDF for 24 hours. Cell viability is then determined using a standard MTT assay, which measures the metabolic activity of the cells. In the cited study, DDF did not exert any significant toxic effect on RAW 264.7 cells at the tested concentrations.[1]

Nitric Oxide (NO) Production Assay:

RAW 264.7 cells are pre-treated with different concentrations of DDF for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation, the amount of nitric oxide produced by the cells and released into the culture medium is quantified by measuring the nitrite concentration using the Griess reaction.[1]

Cytokine Expression Analysis (qRT-PCR):

To determine the effect of DDF on pro-inflammatory cytokine production, RAW 264.7 cells are pre-treated with DDF and then stimulated with LPS. Following incubation, total RNA is extracted from the cells. The mRNA expression levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are then quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Western Blot Analysis for Signaling Pathway Proteins:

To investigate the molecular mechanism of action, Western blot analysis is performed. RAW 264.7 cells are pre-treated with DDF and stimulated with LPS. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs (including ERK), are detected using specific antibodies.[1]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and ERK signaling pathways in LPS-stimulated macrophages.[1]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activation IKK IKK TLR4->IKK Activation NFκB_nuc NF-κB ERK->NFκB_nuc Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB->NFκB_nuc Translocation DDF 7,4'-Dihydroxy-6,8- diprenylflavanone DDF->ERK Inhibition DDF->IKK Inhibition Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) NFκB_nuc->Inflammatory_Genes Gene Transcription

DDF inhibits LPS-induced inflammatory signaling pathways.

Anticancer Activity

Currently, there is a lack of specific in vitro studies detailing the anticancer activity of this compound with quantitative data such as IC50 values against various cancer cell lines. However, flavonoids isolated from Sophora species have been reported to possess anti-proliferative and apoptotic properties.

Experimental Protocols (General)

Should studies on the anticancer activity of DDF be undertaken, the following standard protocols would likely be employed:

Cell Viability and Proliferation Assays:

  • MTT Assay: To determine the cytotoxic effect of DDF on cancer cell lines, the MTT assay is commonly used. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form formazan, which is indicative of cell viability.

  • Trypan Blue Exclusion Assay: This assay is used to count viable cells. Cells that have lost membrane integrity will take up the blue dye.

  • Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity after treatment with the compound.

Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: The activation of caspases, which are key executioners of apoptosis, can be measured using colorimetric or fluorometric assays.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP, can be analyzed by Western blotting.

anticancer_workflow cluster_workflow General Workflow for Anticancer Activity Screening start Cancer Cell Lines treatment Treatment with This compound start->treatment viability Cell Viability/Proliferation Assays (MTT, Trypan Blue, Clonogenic) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis end Determination of IC50 & Mode of Action viability->end mechanism Mechanistic Studies (Western Blot, Gene Expression) apoptosis->mechanism apoptosis->end mechanism->end

References

Unveiling the Therapeutic Promise of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of the naturally occurring flavanone, 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF). Isolated from sources such as Sophora tonkinensis, this compound has demonstrated significant biological activity, particularly in the realm of inflammation. This document collates the current scientific evidence, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.

Core Therapeutic Target: Attenuation of the Inflammatory Cascade

Current research strongly indicates that the primary therapeutic potential of this compound lies in its potent anti-inflammatory properties. DDF exerts its effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators in macrophages, which are pivotal cells in the inflammatory response.

The anti-inflammatory action of DDF has been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In this model, DDF effectively curtails the inflammatory cascade initiated by LPS, a component of the outer membrane of Gram-negative bacteria.[1][2][3]

Quantitative Analysis of Anti-inflammatory Activity

The efficacy of this compound in inhibiting a key inflammatory mediator is summarized below.

BioassayCell LineStimulantIC50 Value (µM)Source
Nitric Oxide ProductionRAW 264.7LPS12.21[1]

Molecular Mechanism of Action: Targeting NF-κB and ERK Signaling

The anti-inflammatory effects of this compound are attributed to its ability to suppress two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinases (ERK) pathways.[1][2][3]

1. Inhibition of NF-κB Activation: NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm. Upon stimulation by agents like LPS, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it promotes the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). DDF has been shown to block the activation of NF-κB in LPS-stimulated macrophages.[1][2][3]

2. Suppression of ERK Activation: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, plays a significant role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. DDF has been observed to suppress the activation of ERK in response to LPS stimulation.[1][2][3]

By inhibiting both the NF-κB and ERK pathways, this compound effectively reduces the expression and production of key inflammatory molecules, including:

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

  • Tumor Necrosis Factor-α (TNF-α): A major pro-inflammatory cytokine.

  • Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine.

  • Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but which is a key driver of chronic inflammation.

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK_pathway ERK Pathway TLR4->ERK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK_pathway->NFkB_pathway NFkB_active Activated NF-κB NFkB_pathway->NFkB_active DDF This compound DDF->ERK_pathway DDF->NFkB_pathway Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS) NFkB_active->Proinflammatory_genes

Inhibitory Mechanism of this compound.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon the existing findings, detailed methodologies for key experiments are provided below.

Cell Culture and Viability Assay

A crucial first step in assessing the biological activity of any compound is to determine its cytotoxicity to ensure that the observed effects are not due to cell death.

1. Cell Line:

  • RAW 264.7 murine macrophage cell line.

2. Culture Conditions:

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation is carried out at 37°C in a humidified atmosphere of 5% CO2.

3. MTT Assay for Cell Viability:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours. A vehicle control (DMSO) should be included.

  • After treatment, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

The following diagram outlines the workflow for assessing the cytotoxicity of the compound.

G start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with DDF (various concentrations) incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve measure Measure absorbance at 570 nm dissolve->measure analyze Calculate cell viability measure->analyze

Workflow for MTT Cytotoxicity Assay.
Measurement of Nitric Oxide Production

The Griess reaction is a common method for quantifying nitrite (B80452), a stable and nonvolatile breakdown product of NO.

1. Cell Treatment:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

2. Griess Reaction:

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The nitrite concentration is determined using a standard curve generated with sodium nitrite.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines.

1. RNA Extraction and cDNA Synthesis:

  • Treat cells as described for the NO assay.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

2. qPCR:

  • Perform qPCR using the synthesized cDNA, gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

Protein Expression Analysis by Western Blotting

Western blotting is employed to detect the levels of total and phosphorylated proteins in the signaling pathways.

1. Protein Extraction and Quantification:

  • Treat cells with DDF and/or LPS for the appropriate duration.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Immunoblotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and NF-κB subunits (e.g., p65), as well as iNOS and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The current body of evidence strongly supports the potential of this compound as a therapeutic agent for inflammatory conditions. Its well-defined mechanism of action, involving the dual inhibition of the NF-κB and ERK signaling pathways, makes it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

  • In vivo studies to validate the anti-inflammatory efficacy in animal models of inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

  • Toxicology studies to assess its safety profile.

  • Exploration of other potential therapeutic targets, such as its role in cancer or neuroprotection, which are common activities for flavonoids.

References

A Comprehensive Review of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavonoid also known by names such as Licochalcone C, is a natural compound that has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.

Anti-inflammatory Activity

This compound (DDF) has demonstrated notable anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound effectively inhibits the production of key inflammatory mediators.[1]

Quantitative Data: Anti-inflammatory Activity

ParameterCell LineIC50 Value (µM)Reference
Nitrite (B80452) Production InhibitionRAW 264.712.21[1]
Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of DDF are attributed to its ability to modulate crucial signaling pathways. Specifically, it has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK) in LPS-stimulated macrophages.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Signaling Pathway: Anti-inflammatory Action of DDF

anti_inflammatory_pathway cluster_erk ERK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK Activation TLR4->ERK NFkB NF-κB Activation TLR4->NFkB DDF 7,4'-Dihydroxy-6,8- diprenylflavanone (DDF) DDF->ERK Inhibits DDF->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nitric Oxide ERK->Cytokines NFkB->Cytokines

Caption: Inhibition of NF-κB and ERK pathways by DDF.

Anticancer Activity

Licochalcone C has shown promising anticancer effects across various cancer cell lines, particularly in esophageal squamous cell carcinoma and colorectal carcinoma. Its cytotoxic activity is demonstrated by its ability to inhibit cell proliferation at micromolar concentrations.

Quantitative Data: Anticancer Activity (IC50 Values)

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Esophageal Squamous Cell CarcinomaKYSE 302848[2]
Esophageal Squamous Cell CarcinomaKYSE 703648[2]
Esophageal Squamous Cell CarcinomaKYSE 4101948[2]
Esophageal Squamous Cell CarcinomaKYSE 4502848[2]
Esophageal Squamous Cell CarcinomaKYSE 5102648[2]
Colorectal CarcinomaHCT116Not specifiedNot specified[2]
Oxaliplatin-Resistant Colorectal CarcinomaHCT116-OxRNot specifiedNot specified[2]
Oral Squamous Cell CarcinomaHN22Not specifiedNot specified[2]
Oral Squamous Cell CarcinomaHSC4Not specifiedNot specified[2]
Mechanism of Anticancer Action

The anticancer mechanisms of Licochalcone C are multifaceted, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. It has been reported to inhibit the EGFR/AKT and JAK2/STAT3 signaling pathways.[2][3] Furthermore, Licochalcone C can induce the generation of reactive oxygen species (ROS), which contributes to apoptotic cell death.[2]

Signaling Pathway: Anticancer Action of Licochalcone C

anticancer_pathway cluster_egfr EGFR/AKT Pathway cluster_jak JAK2/STAT3 Pathway LicoC Licochalcone C EGFR EGFR LicoC->EGFR Inhibits JAK2 JAK2 LicoC->JAK2 Induces ROS ROS Generation LicoC->ROS Promotes AKT AKT EGFR->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK2->STAT3 Apoptosis_JAK Apoptosis STAT3->Apoptosis_JAK Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS

Caption: Anticancer mechanisms of Licochalcone C.

Antimicrobial Activity

Licochalcone C exhibits a targeted spectrum of antibacterial activity, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Quantitative Data: Antimicrobial Activity (MIC Values)

Bacterial CategorySpeciesStrain(s)MIC (µg/mL)Reference(s)
Gram-PositiveStaphylococcus aureus (MSSA)ATCC 2921312.5[4]
Gram-PositiveStaphylococcus aureus (MRSA)T144, others12.5[4]
Gram-PositiveVarious-6.2 - 50.0[4][5]
Gram-NegativeHelicobacter pylori-25[4][5]
Mechanism of Antimicrobial Action

The primary antibacterial mechanism of Licochalcone C involves the disruption of the bacterial cytoplasmic membrane.[4][5] This action leads to increased membrane permeability and subsequent leakage of intracellular components, ultimately resulting in bacterial cell death. This mechanism is advantageous as it may be less susceptible to the development of resistance compared to antibiotics that target specific enzymes.

Experimental Workflow: Bacterial Membrane Permeability Assay

membrane_permeability_workflow Start Bacterial Culture Treatment Treat with Licochalcone C Start->Treatment Staining Stain with SYTO 9 & PI Treatment->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Analyze Membrane Permeability Microscopy->Analysis

Caption: Workflow for assessing bacterial membrane permeability.

Experimental Protocols

Nitric Oxide Production Assay in RAW 264.7 Cells

This protocol is used to quantify the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 3-4 hours.[6]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24-72 hours.[6]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

NF-κB Activation Assay (Western Blot)

This protocol assesses the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound and/or LPS as required.

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation to separate the protein fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a suitable method (e.g., Bradford assay).

  • SDS-PAGE: Separate the proteins from the nuclear extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the intensity of the p65 band in the nuclear fraction to determine the extent of NF-κB activation.

ERK Activation Assay (Western Blot)

This protocol measures the activation of ERK by detecting its phosphorylated form.

  • Cell Culture and Treatment: Culture the desired cell line and treat with the test compound and/or a stimulant (e.g., growth factor) for the specified time.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as described for the NF-κB assay.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

  • Detection and Analysis: Detect the protein bands and quantify the ratio of p-ERK to total ERK to assess the level of ERK activation.

References

Methodological & Application

Application Note & Protocol: Quantification of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a detailed application note and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

As specific validated quantitative data for this compound is not widely available in published literature, the following table provides a template for researchers to populate with their experimental data upon method validation. The values presented are hypothetical and represent typical performance characteristics for analytical methods developed for similar flavonoid compounds.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. This protocol may require optimization based on the specific sample type.

Materials:

  • Plant material (e.g., leaves, roots)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of dried and powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 288 nm

LC-MS/MS Quantification Protocol

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile with 0.1% formic acid (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20-80% B

    • 5-7 min: 80-95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 20% B

    • 8.1-10 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): To be determined by direct infusion of a standard solution of this compound.

    • Product Ions (Q3): To be determined from the fragmentation of the precursor ion.

  • Collision Energy: To be optimized for the specific MRM transitions.

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material, Plasma) Extraction Extraction of Analyte Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration LC_Separation LC Separation (HPLC or UPLC) Filtration->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of a target analyte.

Conceptual Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be modulated by a flavonoid like this compound, leading to an anti-inflammatory response.

Application Note: HPLC-UV Analysis of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the analysis of 7,4'-Dihydroxy-6,8-diprenylflavanone (also known as sophoraflavanone G) is crucial for researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for the quantification of this prenylated flavanone, which is of significant interest due to its potential biological activities. The method described herein is based on established principles of reversed-phase chromatography and UV detection, adapted from methodologies for similar flavonoid compounds.

Introduction

This compound is a naturally occurring prenylated flavonoid found in various plant species, notably in the genus Sophora. Prenylated flavonoids have garnered considerable attention in pharmaceutical research due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Accurate and reliable quantification of these compounds is essential for quality control of natural product extracts, pharmacokinetic studies, and the development of new therapeutic agents.

This application note details a robust HPLC-UV method for the determination of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, with UV detection at a wavelength optimized for flavanones.

Materials and Methods

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

Chromatographic Conditions:

A proposed set of chromatographic conditions based on the analysis of similar prenylated flavanones is presented below. These conditions should be optimized for the specific instrumentation used.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-10 min, 30-60% B; 10-25 min, 60-90% B; 25-30 min, 90% B; 30.1-35 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm or 296 nm

Preparation of Standard Solutions:

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in DMSO or methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

For the analysis of plant extracts or other matrices, a suitable extraction method should be employed. A general procedure involves:

  • Accurately weigh the powdered sample.

  • Extract with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

  • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

Results and Discussion

Method Validation:

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters are typically assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary:

The following table summarizes representative quantitative data for a validated HPLC-UV method for a similar flavanone, which can be expected for the analysis of this compound.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Conclusion

The proposed HPLC-UV method provides a reliable and accurate approach for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and other related prenylated flavonoids. The detailed protocol and validation parameters offer a solid foundation for method implementation and adaptation in various research and quality control settings.

Experimental Protocols

1. Preparation of Mobile Phase:

  • Mobile Phase A (Water with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas before use.

2. Standard Solution Preparation Protocol:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of DMSO or methanol and then dilute to the mark with the same solvent to obtain a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% formic acid).

3. Sample Preparation Protocol (for a plant extract):

  • Accurately weigh 1 g of the dried and powdered plant material.

  • Transfer the sample to a 50 mL conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue with another 20 mL of methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL stock & dilutions) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System UV_Detector UV Detector (285 nm or 296 nm) HPLC_System->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

Caption: Experimental workflow for HPLC-UV analysis.

Logical_Relationship Analyte This compound Separation Separation Principle (Reversed-Phase Chromatography) Analyte->Separation Stationary_Phase Stationary Phase (C18 - Nonpolar) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Acetonitrile/Water - Polar) Mobile_Phase->Separation Detection Detection Principle (UV Absorbance) Separation->Detection Quantification Quantification (Beer-Lambert Law) Detection->Quantification

Caption: Principles of HPLC-UV analysis.

Application Notes for Cell-Based Bioactivity Testing of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and application notes for evaluating the bioactivity of 7,4'-Dihydroxy-6,8-diprenylflavanone, a natural compound with significant therapeutic potential. The following cell-based assays are designed for researchers in pharmacology, drug discovery, and cell biology to investigate its anti-inflammatory, cytotoxic, and antioxidant properties.

Application Note 1: Anti-Inflammatory Activity Assessment

Principle: This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS induces an inflammatory response, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess assay as an indicator of anti-inflammatory activity.[1] Studies have shown that this compound, also referred to as DDF, effectively suppresses NO production and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[1][2] The mechanism often involves the blockade of inflammatory signaling pathways such as NF-κB and ERK.[1][2]

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in serum-free DMEM to achieve final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include a "vehicle control" group with DMSO only.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Following pre-incubation, add 100 µL of medium containing LPS (final concentration of 250 ng/mL) to all wells except the "negative control" group.

    • Add 100 µL of medium without LPS to the "negative control" wells.

    • Incubate the plate for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

The results can be presented as the percentage of NO inhibition relative to the LPS-stimulated control.

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)% NO Inhibition
Negative Control (No LPS)-0.052 ± 0.004-
Vehicle Control (+ LPS)00.485 ± 0.0210%
Compound1.00.412 ± 0.01815.1%
Compound5.00.301 ± 0.01537.9%
Compound12.50.188 ± 0.01161.2%
Compound25.00.105 ± 0.00978.4%
Compound50.00.065 ± 0.00686.6%

Note: Data are representative. An IC₅₀ value can be calculated from the dose-response curve. A study reported an IC₅₀ value of 12.21 µM for this compound on nitrite production.[1]

Diagrams:

G cluster_workflow Workflow: Nitric Oxide Inhibition Assay culture Culture RAW 264.7 Cells seed Seed 5x10⁴ cells/well in 96-well plate culture->seed incubate1 Incubate 24h seed->incubate1 treat Pre-treat with Flavanone (1h) incubate1->treat stimulate Stimulate with LPS (24h) treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess read Measure Absorbance at 540 nm griess->read analyze Calculate % Inhibition and IC₅₀ read->analyze

Caption: Workflow for the cell-based nitric oxide inhibition assay.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 Inhibits (Sequesters) NFkB_active Active NF-κB (p65/p50) NFkB_p65->NFkB_active Translocation NFkB_p50->NFkB_active Translocation DNA DNA (Promoter Region) NFkB_active->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription Compound 7,4'-Dihydroxy-6,8- diprenylflavanone Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by the flavanone.

Application Note 2: Cytotoxicity and Antiproliferative Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5] In viable, metabolically active cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. This assay is crucial for determining the cytotoxic potential of this compound against cancer cell lines and for establishing non-toxic concentration ranges for other bioactivity assays.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a selected cancer cell line (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., RAW 264.7) in their respective recommended media and conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium. Concentrations may range from 1 µM to 100 µM.

    • Replace the medium in the wells with 200 µL of medium containing the test compound. Include "vehicle control" (DMSO) and "untreated control" wells.

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Incubation:

    • After the treatment period, remove the compound-containing medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[5]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to correct for background absorbance if necessary.

Data Presentation:

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell LineConcentration (µM)% Viability (48h) (Mean ± SD)
MCF-7 0 (Vehicle)100 ± 4.5
1085.2 ± 3.8
2561.7 ± 4.1
5048.9 ± 3.2
10023.5 ± 2.9
RAW 264.7 0 (Vehicle)100 ± 5.1
1098.1 ± 4.7
2595.6 ± 3.9
5091.3 ± 4.4
10085.4 ± 5.2

Note: Data are representative. IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated for cancer cell lines. The assay on non-cancerous cells helps identify the therapeutic window.

Diagram:

G cluster_workflow Workflow: MTT Cytotoxicity Assay culture Culture Adherent Cells seed Seed 1x10⁴ cells/well in 96-well plate culture->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Flavanone (24-72h) incubate1->treat add_mtt Add MTT Reagent (4h incubation) treat->add_mtt solubilize Remove Medium & Add Solubilizer (DMSO) add_mtt->solubilize shake Shake plate (15 min) solubilize->shake read Measure Absorbance at 570 nm shake->read analyze Calculate % Viability and IC₅₀ read->analyze

Caption: Workflow for the cell-based MTT cytotoxicity assay.

Application Note 3: Cellular Antioxidant Activity (CAA) Assessment

Principle: The CAA assay measures the antioxidant potential of a compound within a cellular environment, which accounts for bioavailability, uptake, and metabolism.[6][7] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[6][8] An antioxidant compound will scavenge the ROS, thereby preventing the oxidation of DCFH and reducing fluorescence.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) cells in MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% non-essential amino acids.

  • Cell Seeding:

    • Seed HepG2 cells at a density of 6 x 10⁴ cells per well into a 96-well black, clear-bottom plate.

    • Incubate for 24 hours until cells are confluent.

  • Compound and Probe Loading:

    • Remove culture medium and wash cells gently with PBS.

    • Add 100 µL of treatment medium containing the test compound at various concentrations and DCFH-DA at a final concentration of 25 µM. Quercetin can be used as a positive control.

    • Incubate for 1 hour at 37°C.

  • ROS Generation and Measurement:

    • After incubation, carefully remove the medium and wash the cells three times with PBS to remove any compound or probe that has not been taken up.

    • Add 100 µL of the free radical initiator AAPH (600 µM final concentration) in PBS to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence emission at 530 nm with an excitation of 480 nm every 5 minutes for a total of 60 minutes.[8][9]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Calculate the percentage inhibition of ROS production for each concentration.

    • The CAA value is typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

Data Presentation:

Results are quantified as CAA units, which reflect the antioxidant capacity relative to a standard.

TreatmentConcentration (µM)AUC (Mean ± SD)% InhibitionCAA Value (µmol QE/100 µmol)
Control (+ AAPH)015,430 ± 8500%-
Quercetin 257,100 ± 42054.0%100
Compound 259,875 ± 61036.0%66.7
506,550 ± 39057.5%106.5
1004,120 ± 28073.3%135.7

Note: Data are representative. Higher CAA values indicate stronger cellular antioxidant activity.

Diagram:

G cluster_workflow Workflow: Cellular Antioxidant Activity (CAA) Assay culture Culture HepG2 Cells seed Seed 6x10⁴ cells/well in 96-well black plate culture->seed incubate1 Incubate 24h seed->incubate1 load Load cells with DCFH-DA & Flavanone (1h) incubate1->load wash Wash cells 3x with PBS load->wash initiate Add AAPH Radical Initiator wash->initiate read Read Fluorescence every 5 min (Ex: 480, Em: 530) initiate->read analyze Calculate AUC and CAA Value read->analyze

Caption: Workflow for the cell-based cellular antioxidant activity assay.

References

Application Notes and Protocols for 7,4'-Dihydroxy-6,8-diprenylflavanone Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid compound of significant interest in pharmaceutical research due to its potential biological activities.[1][2][3] Like many prenylated flavonoids, it possesses a lipophilic nature, which can present challenges for its dissolution in aqueous solutions required for various in vitro and in vivo experimental models.[1][4] This document provides a detailed protocol for the effective dissolution of this compound to ensure accurate and reproducible experimental outcomes.

Data Presentation: Solvent Solubility Profile

The solubility of this compound has been reported in several organic solvents. The following table summarizes the known solubility characteristics. For biological assays requiring aqueous dilutions, the use of a co-solvent is typically necessary.

Solvent NameChemical FormulaTypeKnown Solubility of this compoundNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[5]Common solvent for creating high-concentration stock solutions for in vitro assays.
AcetoneC₃H₆OPolar AproticSoluble[5]Useful for initial dissolution and extractions.
ChloroformCHCl₃NonpolarSoluble[5]Suitable for extraction and non-aqueous applications.[6]
DichloromethaneCH₂Cl₂NonpolarSoluble[5]Similar applications to chloroform.[6]
Ethyl AcetateC₄H₈O₂Moderately PolarSoluble[5]Often used in extraction and chromatographic separation.[6]
EthanolC₂H₅OHPolar ProticLikely SolubleA common co-solvent for improving aqueous solubility in biological media.[4]
MethanolCH₃OHPolar ProticLikely SolubleFrequently used for flavonoid extraction, often in aqueous mixtures.[7][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of this compound that can be stored and later diluted for various experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • For enhanced solubility, warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.[5]

  • Visually inspect the solution to ensure that all the compound has dissolved and the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage, where it can be stable for several months.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the high-concentration stock solution into an aqueous medium suitable for cell culture experiments.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw the stock solution at room temperature.

  • Determine the final desired concentration of this compound in the cell culture medium.

  • Perform a serial dilution of the stock solution into the cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is non-toxic to the cells (typically ≤ 0.5%).

  • Add the diluted compound to the cell culture plates and mix gently by swirling.

  • Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experimental design to account for any effects of the solvent on the cells.

Mandatory Visualization

The following diagrams illustrate key decision-making and experimental workflows.

experimental_workflow Experimental Workflow for Compound Dissolution and Use A Weigh Compound B Select Appropriate Solvent A->B C Prepare High-Concentration Stock Solution B->C D Vortex and/or Sonicate to Dissolve C->D E Store at -20°C D->E F Dilute Stock in Aqueous Medium D->F G Perform Experiment F->G

Caption: Workflow for dissolving and using this compound.

signaling_pathway Solvent Selection Logic for Different Assays start Start: Need to Dissolve This compound assay_type What is the experimental application? start->assay_type in_vitro In Vitro Assay (e.g., cell culture) assay_type->in_vitro Biological in_vivo In Vivo Study (e.g., animal model) assay_type->in_vivo Pre-clinical extraction Extraction or Chemical Synthesis assay_type->extraction Chemical dmso Use DMSO for stock solution in_vitro->dmso cosolvent Use co-solvents (e.g., Ethanol, PEG) for formulation in_vivo->cosolvent organic_solvent Use Chloroform, Ethyl Acetate, or Acetone extraction->organic_solvent

Caption: Decision tree for solvent selection based on experimental application.

References

Application Notes and Protocols for In Vivo Evaluation of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF), a novel prenylated flavanone (B1672756) with demonstrated anti-inflammatory properties. The protocols outlined below are based on established inflammatory models and the known mechanism of action of DDF.

Introduction

This compound, isolated from Sophora tonkinensis, has been identified as a potent anti-inflammatory agent in in vitro studies. It has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The underlying mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) signaling pathways.[1][2]

To translate these promising in vitro findings into a therapeutic context, robust in vivo studies are essential. This document provides detailed protocols for evaluating the anti-inflammatory efficacy of DDF in a murine model of systemic inflammation induced by LPS.

In Vitro Efficacy Data Summary

The following table summarizes the key quantitative data from in vitro studies that form the basis for the proposed in vivo experiments.

ParameterCell LineStimulantIC50 ValueKey FindingsReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS12.21 μMDose-dependent inhibition of NO production.[1]
Pro-inflammatory Cytokine ExpressionRAW 264.7 MacrophagesLPSNot reportedSignificant reduction in the expression of TNF-α, IL-1β, and IL-6.[1]
Protein ExpressionRAW 264.7 MacrophagesLPSNot reportedInhibition of iNOS protein expression in a dose-dependent manner.[1]

Proposed In Vivo Experimental Design: LPS-Induced Systemic Inflammation

This section outlines a detailed protocol for assessing the anti-inflammatory effects of this compound in a mouse model.

Objective

To determine the in vivo efficacy of DDF in reducing the systemic inflammatory response induced by lipopolysaccharide (LPS) in mice.

Animal Model
  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Experimental Groups and Dosing
GroupTreatmentDoseRoute of AdministrationRationale
1Vehicle Control-Oral (p.o.) or Intraperitoneal (i.p.)To serve as a baseline for normal physiological response.
2LPS ControlLPS (1 mg/kg)Intraperitoneal (i.p.)To induce a robust and reproducible systemic inflammatory response.
3DDF TreatmentDDF (10 mg/kg) + LPS (1 mg/kg)Oral (p.o.) or Intraperitoneal (i.p.)To assess the anti-inflammatory effect of a low dose of DDF.
4DDF TreatmentDDF (30 mg/kg) + LPS (1 mg/kg)Oral (p.o.) or Intraperitoneal (i.p.)To assess the anti-inflammatory effect of a medium dose of DDF.
5DDF TreatmentDDF (100 mg/kg) + LPS (1 mg/kg)Oral (p.o.) or Intraperitoneal (i.p.)To assess the anti-inflammatory effect of a high dose of DDF.
6Positive ControlDexamethasone (1 mg/kg) + LPS (1 mg/kg)Intraperitoneal (i.p.)To serve as a reference for a known anti-inflammatory drug.

Note: The doses for DDF are hypothetical and should be optimized based on preliminary dose-ranging and toxicity studies. The route of administration for DDF should be determined based on its pharmacokinetic properties.

Experimental Workflow

The following diagram illustrates the experimental workflow for the in vivo study.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_monitoring_sampling Monitoring & Sampling Phase cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) grouping Randomization into Experimental Groups (n=8-10/group) acclimatization->grouping dosing Administration of DDF, Dexamethasone, or Vehicle grouping->dosing lps_admin LPS Administration (1 hour post-treatment) dosing->lps_admin 1 hour monitoring Monitor Clinical Signs (e.g., sickness behavior) lps_admin->monitoring sampling Blood Collection (e.g., at 2, 6, 24 hours post-LPS) monitoring->sampling euthanasia Euthanasia and Tissue Collection sampling->euthanasia cytokine Cytokine Analysis (ELISA) euthanasia->cytokine gene_expression Gene Expression (RT-qPCR) euthanasia->gene_expression protein_expression Protein Expression (Western Blot) euthanasia->protein_expression histology Histopathology of Tissues euthanasia->histology

In Vivo Experimental Workflow for DDF Evaluation.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or DMSO diluted in saline). The final concentration of DMSO should be non-toxic.

    • Dissolve LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.

    • Prepare Dexamethasone solution in sterile saline.

  • Animal Dosing:

    • Administer the appropriate dose of DDF, Dexamethasone, or vehicle to each mouse via the chosen route of administration (e.g., oral gavage).

    • One hour after treatment, administer LPS (1 mg/kg) via intraperitoneal injection to all groups except the Vehicle Control group. The Vehicle Control group should receive an equivalent volume of sterile saline.

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of inflammation and sickness behavior (e.g., lethargy, piloerection, huddled posture) at regular intervals.

    • Collect blood samples via retro-orbital or tail vein bleeding at predetermined time points (e.g., 2, 6, and 24 hours post-LPS injection) for cytokine analysis.

    • At the end of the experiment (e.g., 24 hours post-LPS), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect major organs (e.g., liver, lungs, spleen, and kidneys) for histopathological examination and biochemical analysis.

Outcome Measures and Analysis
  • Serum Cytokine Levels: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using commercial ELISA kits.

  • Gene Expression Analysis: Isolate RNA from tissues (e.g., liver) and perform RT-qPCR to quantify the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).

  • Protein Expression Analysis: Perform Western blot analysis on tissue lysates to determine the protein levels of iNOS and key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-ERK).

  • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and ERK signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK IκBα IκBα TLR4->IκBα pERK p-ERK ERK->pERK NFκB NF-κB pIκBα p-IκBα IκBα->pIκBα active_NFκB Active NF-κB pIκBα->active_NFκB nuclear_NFκB NF-κB active_NFκB->nuclear_NFκB Translocation DDF 7,4'-Dihydroxy-6,8- diprenylflavanone DDF->ERK Inhibits DDF->pIκBα Inhibits inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) nuclear_NFκB->inflammatory_genes Upregulates inflammatory_response Inflammatory Response inflammatory_genes->inflammatory_response

Signaling Pathway of DDF's Anti-inflammatory Action.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups. A p-value of less than 0.05 is typically considered statistically significant.

Hypothetical In Vivo Efficacy Data
Treatment GroupSerum TNF-α (pg/mL) at 2h post-LPSSerum IL-6 (pg/mL) at 6h post-LPSLiver Tnf mRNA Expression (Fold Change)
Vehicle Control15.2 ± 3.125.8 ± 4.51.0 ± 0.2
LPS Control1250.6 ± 150.2850.4 ± 95.715.6 ± 2.1
DDF (10 mg/kg) + LPS980.3 ± 110.5670.1 ± 75.311.2 ± 1.5
DDF (30 mg/kg) + LPS650.7 ± 70.8420.9 ± 50.26.8 ± 0.9*
DDF (100 mg/kg) + LPS320.1 ± 45.3 210.5 ± 30.13.1 ± 0.5
Dexamethasone (1 mg/kg) + LPS250.4 ± 35.6150.2 ± 20.8 2.5 ± 0.4

*p < 0.05 vs. LPS Control; *p < 0.01 vs. LPS Control.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. By utilizing a well-established LPS-induced systemic inflammation model, researchers can effectively assess the therapeutic potential of this promising anti-inflammatory compound. Careful consideration of dosing, route of administration, and relevant outcome measures will be critical for generating high-quality, reproducible data to support further drug development efforts.

References

Application Notes and Protocols: 7,4'-Dihydroxy-6,8-diprenylflavanone in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) is a flavanone (B1672756) compound that has been identified as a potent anti-inflammatory agent.[1][2] Research has demonstrated its efficacy in mitigating inflammatory responses in cellular models, primarily through the modulation of key signaling pathways. These application notes provide an overview of the anti-inflammatory properties of DDF, detailed experimental protocols for its evaluation, and a summary of relevant data for researchers in immunology, pharmacology, and drug development.

Mechanism of Action

DDF exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DDF has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] The underlying molecular mechanism involves the blockade of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways.[1][2] Specifically, DDF inhibits the phosphorylation of ERK1/2 and prevents the degradation of IκBα, which in turn blocks the nuclear translocation and activation of NF-κB.[1]

Data Presentation

Table 1: Effect of DDF on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

DDF Concentration (µM)NO Production (% of LPS control)Cell Viability (%)
0 (LPS only)100100
5Significantly reduced>95%
10Significantly reduced>95%
20Significantly reduced>95%

Note: This table is a representative summary based on findings that DDF significantly inhibits NO production without cytotoxicity.[1]

Table 2: Effect of DDF on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Cells

CytokineDDF Concentration (µM)mRNA Expression Level (relative to LPS control)
TNF-α20Significantly decreased
IL-1β20Significantly decreased
IL-620Significantly decreased

Note: This table summarizes the significant reduction in the mRNA expression of key pro-inflammatory cytokines upon treatment with DDF.[1]

Table 3: Effect of DDF on NF-κB and MAPK Pathway Protein Phosphorylation in LPS-Stimulated RAW 264.7 Cells

ProteinDDF Concentration (µM)Phosphorylation Level (relative to LPS control)
p-ERK1/220Significantly suppressed
p-JNK1/220No significant effect
p-p3820No significant effect
p-IKK20Significantly reduced
p-p65 (NF-κB)20Significantly reduced
IκBα degradation20Inhibited

Note: This table illustrates the specific inhibitory effects of DDF on the ERK and NF-κB signaling pathways.[1]

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[3]

    • Pre-treat the cells with various concentrations of DDF (e.g., 5, 10, 20 µM) for 1-2 hours.[3]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 250 ng/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, 30 minutes for Western blot analysis of signaling proteins).[1]

2. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Assay (Griess Reagent)

  • Principle: Measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[3]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

4. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

  • Principle: Quantifies the expression levels of specific messenger RNA (mRNA) for pro-inflammatory cytokines.

  • Protocol:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

5. Western Blot Analysis for Signaling Proteins

  • Principle: Detects and quantifies the levels of specific proteins, including their phosphorylated forms, to assess the activation of signaling pathways.

  • Protocol:

    • Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, IKK, p65, and IκBα overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with DDF seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability no_assay Nitric Oxide Assay (Griess) stimulation->no_assay q_pcr qRT-PCR (Cytokines) stimulation->q_pcr western_blot Western Blot (Signaling Proteins) stimulation->western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory effects of DDF.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK IKK IKK TLR4->IKK p_ERK p-ERK ERK->p_ERK Phosphorylation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) p_ERK->Pro_inflammatory_Mediators Induces Expression p_IKK p-IKK IKK->p_IKK Phosphorylation IκBα IκBα p_IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation NFκB_nucleus->Pro_inflammatory_Mediators Induces Expression DDF 7,4'-Dihydroxy-6,8- diprenylflavanone DDF->p_ERK Inhibits DDF->p_IKK Inhibits

Caption: Signaling pathways modulated by DDF in LPS-stimulated macrophages.

References

Application Notes and Protocols for the Study of 7,4'-Dihydroxy-6,8-diprenylflavanone and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on 7,4'-Dihydroxy-6,8-diprenylflavanone in cancer cell line studies is limited, a structurally analogous compound, Sophoraflavanone G (also known as 6,8-diprenylnaringenin), has been investigated for its anticancer properties. Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant potential in modulating cancer cell proliferation, apoptosis, and signaling pathways. These application notes and protocols are primarily based on the available data for Sophoraflavanone G and can serve as a comprehensive guide for researchers interested in the broader class of 6,8-diprenylflavanones.

Data Presentation: Anticancer Activity of Sophoraflavanone G

The following table summarizes the quantitative data on the cytotoxic and apoptotic effects of Sophoraflavanone G on various cancer cell lines.

Cancer Cell LineAssayParameterValueReference
Human Myeloid Leukemia (HL-60)MTT AssayIC5020 µM (48h)[1][2]
Human Myeloid Leukemia (HL-60)Cell Cycle AnalysisCell Cycle ArrestG0/G1 phase (24h)[1][2]
Human Myeloid Leukemia (HL-60)Apoptosis AssayApoptosis InductionCaspase-3 dependent[1][2]
Triple-Negative Breast Cancer (MDA-MB-231)MTT AssayCell ViabilityDose-dependent decrease[3]
Triple-Negative Breast Cancer (MDA-MB-231)Apoptosis AssayApoptosis InductionIncreased nuclear condensation and DNA fragmentation[3]
Triple-Negative Breast Cancer (MDA-MB-231)Western BlotProtein Expression↑ Cleaved Caspase-8, -9, -3, Bax; ↓ Bcl-2, Bcl-xL[3]
Hodgkin's LymphomaWestern BlotProtein PhosphorylationInhibition of STAT proteins[4]
Solid Cancer CellsWestern BlotProtein PhosphorylationInhibition of STAT3[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anticancer effects of 6,8-diprenylated flavanones.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HL-60, MDA-MB-231)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • Sophoraflavanone G (or test compound) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compound at the desired concentration and time point.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Materials:

    • Treated and untreated cancer cells

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

4. Western Blot Analysis

  • Objective: To detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G has been shown to induce apoptosis and inhibit cancer cell survival by targeting multiple signaling pathways. The primary mechanisms involve the inhibition of the STAT signaling pathway and the modulation of the intrinsic apoptotic pathway.

SophoraflavanoneG_Signaling cluster_extrinsic Extracellular cluster_membrane Cell Membrane cluster_intrinsic Intracellular Cytokines Cytokines Receptors Receptors Cytokines->Receptors JAKs JAKs Receptors->JAKs Src Family Kinases Src Family Kinases Receptors->Src Family Kinases Sophoraflavanone G Sophoraflavanone G Sophoraflavanone G->JAKs Sophoraflavanone G->Src Family Kinases Akt Akt Sophoraflavanone G->Akt ERK1/2 ERK1/2 Sophoraflavanone G->ERK1/2 Bcl-2/Bcl-xL Bcl-2 / Bcl-xL Sophoraflavanone G->Bcl-2/Bcl-xL Bax Bax Sophoraflavanone G->Bax STATs STATs JAKs->STATs Src Family Kinases->STATs NF-kB NF-kB Akt->NF-kB ERK1/2->NF-kB STATs->Bcl-2/Bcl-xL NF-kB->Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax Cytochrome c Cytochrome c Bax->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Sophoraflavanone G signaling pathway in cancer cells.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anticancer properties of a test compound like this compound.

Experimental_Workflow Start Start Compound Preparation Prepare Test Compound Stock (e.g., in DMSO) Start->Compound Preparation Cell Culture Culture Cancer Cell Lines (e.g., HL-60, MDA-MB-231) Start->Cell Culture Cell Treatment Treat Cells with Compound (Varying Concentrations & Times) Compound Preparation->Cell Treatment Cell Culture->Cell Treatment Cell Viability Assay Assess Cytotoxicity (MTT Assay) Cell Treatment->Cell Viability Assay Apoptosis Assay Quantify Apoptosis (Annexin V/PI Staining) Cell Treatment->Apoptosis Assay Cell Cycle Analysis Analyze Cell Cycle (PI Staining) Cell Treatment->Cell Cycle Analysis Protein Analysis Analyze Protein Expression (Western Blot) Cell Treatment->Protein Analysis Data Analysis Analyze and Interpret Data Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Protein Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for in vitro anticancer drug screening.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of 7,4'-Dihydroxy-6,8-diprenylflavanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound, a characteristic shared with many flavonoids, is primarily attributed to its low aqueous solubility and potentially low intestinal permeability.[1][2] Its lipophilic nature, due to the presence of two prenyl groups, contributes to its poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[3] Additionally, like other flavonoids, it may be subject to first-pass metabolism in the intestines and liver, further reducing the amount of active compound that reaches systemic circulation.[4]

Q2: What initial steps should I take to improve the solubility of this compound for in vitro experiments?

A2: For in vitro assays, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone.[3][5] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the aqueous-based cell culture or assay medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells. If precipitation occurs upon dilution, warming the solution gently or using sonication might help.[3]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to overcome the poor water solubility and enhance the oral bioavailability of flavonoids.[2][6] These include:

  • Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase its surface area, improve dissolution, and enhance absorption.[7][8]

  • Solid dispersions: Dispersing this compound in a water-soluble carrier in an amorphous state can significantly improve its dissolution rate.[9][10]

  • Co-administration with bioenhancers: Certain compounds, like piperine, can inhibit metabolic enzymes and efflux transporters in the gut wall, thereby increasing the absorption of flavonoids.[11]

Troubleshooting Guides

Issue 1: Low and inconsistent results in Caco-2 cell permeability assays.
Possible Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility and precipitation in the donor compartment. Prepare the dosing solution in a transport buffer containing a low percentage of a co-solvent (e.g., DMSO, ethanol) to maintain solubility. Ensure the final co-solvent concentration is non-toxic to the Caco-2 cells (typically <1%).
High non-specific binding to the plate or cells. The lipophilic nature of prenylated flavonoids can lead to significant binding to plasticware. Consider using low-binding plates. Including a small percentage of bovine serum albumin (BSA) in the basolateral receiver buffer can help to reduce non-specific binding and better mimic in vivo conditions.
Active efflux by transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm.
Issue 2: High variability and low plasma concentrations in in vivo pharmacokinetic studies.
Possible Cause Troubleshooting/Optimization Strategy
Inadequate formulation of the oral dosing vehicle. Ensure the compound is fully solubilized or forms a stable suspension in the vehicle. For initial studies, a vehicle containing solubilizing agents like PEG 400, Tween 80, or Cremophor EL can be used. For later stages, advanced formulations like solid dispersions or nanoparticles should be employed.
Extensive first-pass metabolism. Flavonoids are often subject to extensive metabolism (glucuronidation and sulfation) in the gut and liver.[4] Analyze plasma samples for both the parent compound and its major metabolites. Consider co-administration with inhibitors of metabolic enzymes if mechanistically appropriate.
Insufficient analytical method sensitivity. Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of the compound and its metabolites in plasma. This is crucial for accurately determining pharmacokinetic parameters, especially with low bioavailability.

Data Presentation

Table 1: Illustrative Solubility Data for a Model Prenylated Flavanone

Disclaimer: The following data is for a representative prenylated flavonoid and is intended for illustrative purposes only. Actual values for this compound may vary.

Formulation Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL) Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated Compound< 1< 1
Solid Dispersion (1:5 drug-to-polymer ratio)25 ± 3.185 ± 7.2
Nanoparticle Suspension42 ± 4.5150 ± 12.8

Table 2: Example Pharmacokinetic Parameters of a Model Prenylated Flavanone in Rats Following Oral Administration

Disclaimer: The following data is for a representative prenylated flavonoid and is intended for illustrative purposes only. Actual values for this compound may vary.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Unformulated Suspension5085 ± 152.0450 ± 98100
Solid Dispersion50350 ± 421.52100 ± 250467
Nanoparticle Formulation50620 ± 751.04350 ± 510967

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of a poorly soluble flavonoid with a hydrophilic polymer carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Ethanol or other suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and the polymer carrier (e.g., PVP K30) in a suitable volume of ethanol. A common starting drug-to-polymer ratio is 1:4 (w/w).

  • Ensure complete dissolution by stirring and gentle warming if necessary.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Further dry the resulting solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24 hours to remove residual solvent.

  • Store the solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the oral pharmacokinetics of a this compound formulation in rats.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Test formulation of this compound

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

Procedure:

  • Acclimatize rats to laboratory conditions for at least one week.

  • Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Administer the formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.

  • Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

G Experimental Workflow for Enhancing Oral Bioavailability cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome A Poor Aqueous Solubility of This compound B Solid Dispersion (e.g., with PVP K30) A->B C Nanoparticle Formulation (e.g., SLNs, Polymeric NPs) A->C D Other Strategies (e.g., Co-solvents, Cyclodextrins) A->D E Solubility & Dissolution Testing (Simulated GI fluids) B->E C->E D->E F Caco-2 Permeability Assay E->F G Pharmacokinetic Study in Rodents (Oral Gavage) F->G H LC-MS/MS Analysis of Plasma Samples G->H I Improved Oral Bioavailability (Increased Cmax and AUC) H->I

Caption: A general experimental workflow for improving the oral bioavailability of poorly soluble compounds.

G Signaling Pathways Modulated by this compound cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK IKK IKK TLR4->IKK DDF This compound DDF->ERK DDF->IKK pERK p-ERK ERK->pERK ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β, IL-6) pERK->ProInflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB IκBα->NFκB releases pNFκB p-NF-κB NFκB->pNFκB pNFκB->ProInflammatory_Genes G Logical Relationship of Bioavailability Challenges and Solutions cluster_0 Challenges cluster_1 Formulation Strategies cluster_2 Outcomes A Low Aqueous Solubility D Solid Dispersions A->D addressed by E Nanoparticle Systems A->E addressed by B Low Intestinal Permeability B->E addressed by F Permeation Enhancers B->F addressed by C First-Pass Metabolism G Metabolic Inhibitors (Co-administration) C->G addressed by H Increased Dissolution Rate D->H E->H I Enhanced Absorption E->I F->I J Reduced Metabolism G->J K Improved Oral Bioavailability H->K I->K J->K

References

Technical Support Center: Optimizing Extraction of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 7,4'-Dihydroxy-6,8-diprenylflavanone from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting flavonoids like this compound.[1][2] These methods offer advantages over traditional techniques like maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and potentially higher yields.[1] For instance, UAE can significantly shorten the extraction process from hours to minutes.[1]

Q2: Which solvents are recommended for the extraction of this prenylated flavanone?

A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Due to the lipophilic nature of the prenyl groups, solvents with moderate polarity are generally effective. Ethanol (B145695) and methanol, often in aqueous mixtures (e.g., 70-80%), are commonly used for extracting flavonoids and are considered good starting points.[3] The choice of solvent is a critical parameter that significantly influences extraction efficiency.[1][3]

Q3: What is the optimal temperature range for the extraction process?

A3: For many flavonoids, extraction temperatures between 40°C and 60°C are often optimal.[4][5] Higher temperatures can enhance solvent penetration and compound solubility, but excessive heat can lead to the degradation of thermolabile compounds like flavonoids.[4][6] It is crucial to balance extraction efficiency with the thermal stability of this compound. Preliminary stability studies are recommended if high temperatures are considered.

Q4: How does the solid-to-liquid ratio impact the extraction yield?

A4: The solid-to-liquid ratio is a critical factor in achieving optimal extraction yield. A lower ratio (i.e., more solvent) can lead to a greater concentration gradient, facilitating the transfer of the target compound from the plant material to the solvent. However, an excessively high volume of solvent may not significantly improve the yield and increases processing costs. Typical ratios for flavonoid extraction range from 1:10 to 1:50 (g/mL).[7] Optimization of this parameter is recommended for each specific plant material.

Q5: What role does the particle size of the plant material play in extraction?

A5: Grinding the plant material to a fine powder increases the surface area available for solvent contact, which generally improves extraction efficiency.[1] However, excessively fine particles can lead to difficulties in filtration and potential co-extraction of undesirable compounds. A consistent and appropriate particle size should be used for reproducible results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound.- Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).- Consider a sequential extraction with solvents of increasing polarity.[3]
2. Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.- Optimize the temperature in a range of 40-60°C.- Conduct a small-scale study to assess the thermal stability of the target compound at different temperatures.[4]
3. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete leaching of the compound.- Increase the extraction time in increments and monitor the yield to determine the optimal duration. For UAE and MAE, this can range from minutes to an hour.[1]
4. Inadequate Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction.- Decrease the solid-to-liquid ratio by increasing the solvent volume. Experiment with ratios from 1:10 to 1:50 g/mL.[7]
5. Improper Plant Material Preparation: Large particle size can limit solvent penetration.- Ensure the plant material is finely and uniformly ground.
Degradation of Target Compound (indicated by color change or loss of activity) 1. Excessive Heat: High temperatures can cause thermal degradation of flavonoids.[6]- Lower the extraction temperature.- Utilize non-thermal extraction methods or methods with better temperature control, such as UAE at a controlled temperature.
2. Presence of Oxygen and Light: Flavonoids can be susceptible to oxidative and photodegradation.- Perform the extraction under an inert atmosphere (e.g., nitrogen).- Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.
3. Inappropriate pH: The pH of the extraction medium can affect flavonoid stability.- Maintain a slightly acidic to neutral pH during extraction, as extreme pH values can promote degradation.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with the target flavanone.- Use a more selective solvent system. A preliminary screening of different solvents can help identify one that preferentially extracts the target compound.- Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
2. Inadequate Post-Extraction Cleanup: The crude extract contains a complex mixture of compounds.- Implement a purification step after extraction, such as liquid-liquid partitioning or column chromatography, to isolate this compound.

Quantitative Data Summary

While specific quantitative data for the extraction yield of this compound is limited in publicly available literature, the following tables summarize typical yields and optimal conditions for the extraction of total flavonoids from Paulownia species, a known source of this compound, using modern extraction techniques. This data can serve as a valuable starting point for optimization studies.

Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Paulownia Flowers

ParameterRange InvestigatedOptimal ConditionReference
Ethanol Concentration40% - 80%60%[8]
Ultrasonic Time10 - 30 min12 min[8]
Ultrasonic Temperature30°C - 50°C44°C[8]
Solid-to-Liquid Ratio1:20 - 1:40 g/mL1:30 g/mL[8]
Optimized Yield (Total Flavonoids) -Not explicitly stated [8]

Table 2: Microwave-Assisted Extraction (MAE) of Flavonoids from Various Plant Sources (General Reference)

ParameterTypical RangeNoteReference
Microwave Power200 - 600 WHigher power can increase efficiency but also risks degradation.[9]
Extraction Time1 - 30 minSignificantly shorter than conventional methods.[9]
Solvent TypeEthanol, MethanolAqueous mixtures are common.[9]
Solid-to-Liquid Ratio1:10 - 1:50 g/mLNeeds optimization for each material.[9]
Yield (Total Flavonoids) Varies significantly by plant source Up to 24.28 mg/g reported for some plants. [1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline for the UAE of this compound from dried and powdered plant material, based on optimized conditions for flavonoids from Paulownia.

  • Sample Preparation: Weigh 1.0 g of finely ground plant material.

  • Solvent Addition: Add 30 mL of 60% ethanol to the sample in a suitable vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 250 W.

  • Temperature Control: Maintain the extraction temperature at 44°C using a water bath.

  • Extraction Time: Sonicate for 12 minutes.

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Collection: Carefully collect the supernatant containing the extracted compounds.

  • Repeated Extraction: For exhaustive extraction, the residue can be re-extracted under the same conditions.

  • Analysis: Analyze the extract for the content of this compound using a suitable analytical method like HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general procedure for MAE of flavonoids, which can be adapted for this compound.

  • Sample Preparation: Place 1.0 g of finely ground plant material into a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of 70% ethanol to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 400 W.

  • Temperature Control: Set the maximum temperature to 60°C to prevent degradation.

  • Extraction Time: Irradiate for 5 minutes.

  • Cooling: Allow the vessel to cool to room temperature.

  • Separation: Filter the mixture to separate the extract from the solid residue.

  • Collection: Collect the filtrate.

  • Analysis: Quantify the concentration of this compound in the extract using HPLC or a similar technique.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification Harvesting Harvesting Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Solvent_Selection Solvent Selection Grinding->Solvent_Selection Extraction_Method Extraction Method (UAE / MAE) Solvent_Selection->Extraction_Method Parameter_Optimization Parameter Optimization (Temp, Time, Ratio) Extraction_Method->Parameter_Optimization Crude_Extract Crude Extract Parameter_Optimization->Crude_Extract Filtration Filtration/ Centrifugation Crude_Extract->Filtration Purification Purification (Chromatography) Filtration->Purification Analysis Analysis (HPLC) Purification->Analysis Isolated_Compound Isolated This compound Analysis->Isolated_Compound

Caption: Workflow for the extraction and isolation of this compound.

Troubleshooting_Tree cluster_solutions Solutions Start Low Extraction Yield Solvent Is the solvent optimal? Start->Solvent Temp Is the temperature optimal? Solvent->Temp Yes Solvent_Sol Test different solvents/polarities Solvent->Solvent_Sol No Time Is the extraction time sufficient? Temp->Time Yes Temp_Sol Optimize temperature (e.g., 40-60°C) Temp->Temp_Sol No Ratio Is the solid-liquid ratio adequate? Time->Ratio Yes Time_Sol Increase extraction time Time->Time_Sol No Ratio_Sol Increase solvent volume Ratio->Ratio_Sol No Final Consider other factors: - Plant material quality - Equipment calibration Ratio->Final Yes

Caption: Decision tree for troubleshooting low extraction yield.

References

Troubleshooting inconsistent results in 7,4'-Dihydroxy-6,8-diprenylflavanone assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with DDF.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (DDF) is a flavanone (B1672756) compound that has been isolated from sources like Sophora tonkinensis.[1] It is recognized for its anti-inflammatory properties.[1][2] Research has shown that DDF can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][2] The underlying mechanism for these effects involves the suppression of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2]

Q2: What are the major challenges when working with this compound in in vitro assays?

The primary challenge when working with DDF and other prenylated flavonoids is their poor aqueous solubility due to their lipophilic nature. This can lead to inconsistent results, precipitation of the compound in cell culture media, and difficulty in achieving accurate and effective concentrations in assays. Careful consideration of solvent choice and concentration is crucial to obtain reliable and reproducible data.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays (e.g., Cell Viability, Anti-inflammatory Assays)

Issue: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure your cell suspension is homogeneous before and during plating. Gently swirl the cell suspension between seeding replicates to prevent settling. Use calibrated pipettes and consistent pipetting techniques.

  • Possible Cause 2: Edge Effects.

    • Solution: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of media components and the test compound. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or cell culture medium to create a humidity barrier.

  • Possible Cause 3: Compound Precipitation.

    • Solution: Due to the lipophilic nature of DDF, it may precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect the wells for any precipitate after adding the compound. It is advisable to first dissolve DDF in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then further dilute it in the culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for the cells (typically ≤ 0.5%). If precipitation persists, consider using a lower concentration range or exploring the use of solubilizing agents like cyclodextrins, though their potential effects on the assay should be validated.

Issue: Lower than expected potency (e.g., high IC50 value).

  • Possible Cause 1: Compound Degradation.

    • Solution: Prepare fresh dilutions of DDF for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from light, as flavonoids can be light-sensitive.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Solution: Ensure that the cell passage number is consistent between experiments, as cellular responses can change with prolonged culturing. Optimize the cell seeding density and the duration of compound treatment and LPS stimulation.

Guide 2: Nitric Oxide (NO) Production Assay (Griess Assay) Issues

Issue: High background or inconsistent readings in the Griess assay.

  • Possible Cause 1: Phenol (B47542) Red Interference.

    • Solution: Phenol red, a common pH indicator in cell culture media, can interfere with the colorimetric readings of the Griess assay. For the final measurement, use a culture medium that does not contain phenol red.

  • Possible Cause 2: Reagent Instability.

    • Solution: Prepare fresh Griess reagents for each experiment. Ensure that the reagents are protected from light and used within their recommended shelf life.

  • Possible Cause 3: Inaccurate Standard Curve.

    • Solution: Prepare a fresh sodium nitrite (B80452) standard curve for each assay plate. Ensure that the standards are prepared in the same medium as the samples to account for any matrix effects.

Guide 3: Western Blot Analysis Issues for NF-κB and ERK Signaling

Issue: Weak or no signal for phosphorylated proteins (p-ERK, p-p65).

  • Possible Cause 1: Suboptimal Stimulation/Inhibition Times.

    • Solution: The phosphorylation of ERK and NF-κB p65 is often transient. Perform a time-course experiment to determine the optimal time point for LPS stimulation to observe maximum phosphorylation. Similarly, optimize the pre-incubation time with DDF. For phosphorylation events, a 30-minute LPS stimulation is often a good starting point.[1]

  • Possible Cause 2: Inactive Antibodies.

    • Solution: Ensure that the primary antibodies for the phosphorylated proteins are validated and stored correctly. Use a positive control (e.g., LPS-stimulated cells without DDF treatment) to confirm antibody activity. Refer to the manufacturer's datasheet for recommended antibody dilutions and blocking conditions. For phospho-specific antibodies, using 5% BSA in TBST for blocking and antibody dilution is often recommended over non-fat dry milk.

Issue: High background on the Western blot membrane.

  • Possible Cause 1: Insufficient Blocking.

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking agent is fresh and appropriate for the antibodies being used.

  • Possible Cause 2: High Antibody Concentration.

    • Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound (DDF)

AssayCell LineStimulantMeasured ParameterIC50 ValueReference
Nitric Oxide ProductionRAW 264.7LPSNitrite12.21 µM[1]

Table 2: Effect of DDF on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α mRNA Expression (relative to LPS)IL-1β mRNA Expression (relative to LPS)IL-6 mRNA Expression (relative to LPS)Reference
LPS1.01.01.0[1]
LPS + DDF (5 µM)Significantly LowerSignificantly LowerSignificantly Lower[1]
LPS + DDF (10 µM)Significantly LowerSignificantly LowerSignificantly Lower[1]
LPS + DDF (20 µM)Significantly LowerSignificantly LowerSignificantly Lower[1]
Note: The referenced study demonstrated a significant and dose-dependent reduction in the mRNA expression of these cytokines, though specific percentage inhibition values were not provided.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of DDF in a macrophage cell line like RAW 264.7.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DDF in serum-free medium. The final concentration of DMSO should be kept below 0.5%. Treat the cells with various concentrations of DDF for 24 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of DDF for 30 minutes.

  • Stimulation: Stimulate the cells with LPS (e.g., 250 ng/mL) for 24 hours.[1]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot for NF-κB and ERK Activation

This protocol outlines the steps to analyze the phosphorylation of NF-κB p65 and ERK in response to DDF treatment.

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with DDF for 30 minutes, followed by stimulation with LPS (e.g., 250 ng/mL) for 30 minutes.[1]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays seed_cells Seed RAW 264.7 Cells adhere Adhere Overnight seed_cells->adhere pre_treat Pre-treat with DDF adhere->pre_treat stimulate Stimulate with LPS pre_treat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay western Western Blot (NF-κB/ERK) stimulate->western

Caption: Experimental workflow for assessing the anti-inflammatory effects of DDF.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK IKK IKK TLR4->IKK DDF 7,4'-Dihydroxy-6,8- diprenylflavanone (DDF) ERK ERK DDF->ERK Inhibits NFkB_nucleus NF-κB Translocation to Nucleus DDF->NFkB_nucleus Inhibits MEK->ERK ERK->NFkB_nucleus IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB->NFkB_nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) NFkB_nucleus->Inflammation

Caption: Signaling pathway of DDF's anti-inflammatory action.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Assay Results solubility Poor Solubility/ Precipitation start->solubility cell_issues Cell Seeding/ Edge Effects start->cell_issues reagent_problems Reagent/Antibody Instability start->reagent_problems timing Suboptimal Incubation Times start->timing optimize_solvents Optimize Solvents/ Use Co-solvents solubility->optimize_solvents plate_layout Standardize Seeding/ Modify Plate Layout cell_issues->plate_layout fresh_reagents Prepare Fresh Reagents/ Validate Antibodies reagent_problems->fresh_reagents time_course Perform Time-Course Experiments timing->time_course

Caption: Troubleshooting logic for inconsistent DDF assay results.

References

Minimizing degradation of 7,4'-Dihydroxy-6,8-diprenylflavanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 7,4'-Dihydroxy-6,8-diprenylflavanone during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Like many flavonoids, this compound is susceptible to degradation induced by several factors, including:

  • pH: Stability is generally higher in acidic conditions and decreases in neutral to alkaline solutions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Enzymatic Activity: In biological matrices, enzymes such as glucosidases can potentially cleave glycosidic bonds if the flavanone (B1672756) is in a glycosylated form.[1][2]

Q2: What are the visible signs of this compound degradation?

A2: Degradation may be indicated by:

  • A change in the color of the solid compound or its solution.

  • Precipitation or changes in solubility.

  • The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, opaque container to protect it from light and moisture. For short-term storage, keeping it in a desiccator at 2-8°C is acceptable.

Q4: How should I store solutions of this compound?

A4: Solutions are generally less stable than the solid form. For optimal stability:

  • Prepare fresh solutions for immediate use whenever possible.

  • If storage is necessary, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -80°C for long-term storage. For short-term storage (a few days), -20°C may be adequate.

  • Use amber vials or wrap vials in aluminum foil to protect from light.

  • Consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.- Verify storage conditions (temperature, light protection). - Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Confirm the purity of the compound using a suitable analytical method (e.g., HPLC-UV).
Appearance of unexpected peaks in HPLC/LC-MS analysis. Presence of degradation products.- Conduct a forced degradation study to identify potential degradation products. - Review storage and handling procedures for any deviations from recommended practices. - Ensure the analytical method is stability-indicating.
Color change or precipitation in solution. Chemical degradation or poor solubility of degradation products.- Prepare a fresh solution. - If the issue persists, consider using a different solvent or adjusting the pH of the solution (if compatible with the experiment). - Filter the solution before use if precipitation is observed, but be aware this may alter the concentration.

Quantitative Data on Flavonoid Degradation

Condition General Effect on Flavonoid Stability Typical Half-life (t½) Range (for various flavonoids) Reference Compounds
Acidic pH (e.g., pH 3) Generally stableHours to daysIsoflavones, Fenugreek phenolics
Neutral to Alkaline pH (e.g., pH 7-9) Increased degradation rateMinutes to hoursIsoflavones, Fenugreek phenolics
Low Temperature (e.g., 4°C) Slow degradationWeeks to monthsAnthocyanins
Elevated Temperature (e.g., 60-100°C) Rapid degradationMinutes to hoursAnthocyanins, Fenugreek phenolics
Presence of Light Accelerated degradationVaries significantly with light intensity and wavelengthGeneral observation for most flavonoids
Presence of Oxygen Promotes oxidative degradationVariesGeneral observation for most flavonoids

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[3][4]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or other suitable organic solvent

  • HPLC or UPLC system with a PDA or MS detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Water bath or oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 60°C in an oven for 24, 48, and 72 hours. Also, prepare a solution and reflux at 60°C for 8 hours.

  • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/MS method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating HPLC method.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of this compound (typically around 280-370 nm for flavanones).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways This compound This compound Oxidation_Products Oxidation Products (e.g., quinones, ring-opened products) This compound->Oxidation_Products Oxygen, Heat Hydrolysis_Products Hydrolysis Products (e.g., chalcones) This compound->Hydrolysis_Products Acid/Base, Heat Photodegradation_Products Photodegradation Products (e.g., radical species, dimers) This compound->Photodegradation_Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid Compound (-20°C, dark, dry) Fresh_Solution Prepare Fresh Solution Solid->Fresh_Solution Solution Solution (-80°C, dark, inert gas) Analysis Perform Experiment/Analysis Solution->Analysis Fresh_Solution->Analysis Check_Purity Check Purity (HPLC) Analysis->Check_Purity Inconsistent Results Forced_Degradation Forced Degradation Study Check_Purity->Forced_Degradation Degradation Suspected

Caption: Recommended workflow for handling and troubleshooting.

References

Technical Support Center: Enhancing the Anti-inflammatory Effects of 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) in anti-inflammatory research. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-inflammatory action for this compound?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) signaling pathways.[1] This blockade leads to a downstream reduction in the production of key pro-inflammatory mediators.

Q2: What are the known pro-inflammatory mediators inhibited by this flavanone (B1672756)?

A2: In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and reduce the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]

Q3: What are the main challenges when working with this compound and other flavonoids in experiments?

A3: Like many flavonoids, this compound may exhibit poor water solubility and low bioavailability, which can limit its efficacy in aqueous experimental systems and in vivo models. These challenges can be addressed through various formulation strategies.

Troubleshooting Guide

Issue 1: Low or inconsistent anti-inflammatory activity observed in cell-based assays.

  • Question: My results show minimal or variable inhibition of inflammatory markers. What could be the cause?

  • Answer: This issue often stems from the poor solubility of the flavanone in aqueous cell culture media.

    • Solution 1: Use of a Co-solvent. Dissolve the compound in a small amount of a biocompatible solvent like DMSO before adding it to the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Solution 2: Encapsulation. Consider using drug delivery systems like cyclodextrins to enhance the solubility and stability of the flavanone.

Issue 2: Observed cytotoxicity at effective anti-inflammatory concentrations.

  • Question: The concentrations of the flavanone that show anti-inflammatory effects are also causing cell death. How can I address this?

  • Answer: It is crucial to determine the non-toxic concentration range of the flavanone on your specific cell line.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of flavanone concentrations to identify the maximum non-toxic concentration. All subsequent anti-inflammatory experiments should be conducted at or below this concentration.

Issue 3: Difficulty in detecting changes in signaling pathway activation.

  • Question: I am not observing the expected decrease in the phosphorylation of NF-κB or ERK proteins via Western blot. What are some potential reasons?

  • Answer: The timing of cell stimulation and lysis is critical for observing changes in protein phosphorylation.

    • Solution 1: Optimize Stimulation and Lysis Times. Phosphorylation events are often transient. Perform a time-course experiment to determine the optimal time point for observing maximal phosphorylation of NF-κB and ERK in response to your stimulus (e.g., LPS) and the subsequent inhibition by the flavanone.

    • Solution 2: Use Phosphatase Inhibitors. Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to prevent the dephosphorylation of your target proteins during sample preparation.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Inflammatory MarkerConcentration of this compoundResultReference
Nitric Oxide (NO)12.21 µMIC50 value for inhibition of NO production[1]
TNF-α mRNA expression20 µMSignificant reduction compared to LPS-stimulated control[1]
IL-1β mRNA expression20 µMSignificant reduction compared to LPS-stimulated control[1]
IL-6 mRNA expression20 µMSignificant reduction compared to LPS-stimulated control[1]

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1 hour.

    • Stimulate cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine measurement, shorter times for signaling pathway analysis).

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • After cell treatment, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA)

  • Collect cell culture supernatants after treatment.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

4. Western Blot Analysis for NF-κB and ERK Pathways

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65 (NF-κB), p65, phospho-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhere Incubate for 24h to Adhere seed_cells->adhere pretreat Pre-treat with DDF (1 hour) adhere->pretreat stimulate Stimulate with LPS (e.g., 24 hours) pretreat->stimulate no_assay Nitric Oxide (Griess) Assay stimulate->no_assay cytokine_assay Cytokine (ELISA) Assay stimulate->cytokine_assay western_blot Western Blot Analysis stimulate->western_blot data_analysis Data Analysis & Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation & Translocation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene_Expression Transcription DDF 7,4'-Dihydroxy-6,8- diprenylflavanone DDF->IKK Inhibits erk_pathway LPS LPS Receptor Receptor LPS->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates ERK_active Active ERK (p-ERK) ERK->ERK_active Transcription_Factors Transcription Factors (e.g., AP-1) ERK_active->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Transcription DDF 7,4'-Dihydroxy-6,8- diprenylflavanone DDF->ERK Inhibits Phosphorylation

References

Technical Support Center: Optimizing In Vivo Studies with 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage for in vivo studies with 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF). Due to the limited availability of in vivo data for DDF, this guide incorporates information from studies on structurally related and well-researched prenylated flavonoids to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDF) and what is its known mechanism of action?

A1: this compound is a prenylated flavonoid. Prenylated flavonoids are known for a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The presence of prenyl groups can enhance the bioactivity and bioavailability of the flavonoid backbone.[2] In vitro studies have shown that DDF exerts anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the suppression of the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinases (ERK) signaling pathways.

Q2: I cannot find any in vivo studies for DDF. How should I approach designing my animal study?

A2: When specific in vivo data for a compound like DDF is unavailable, a rational approach involves examining data from structurally similar compounds. This guide provides dosage, formulation, and pharmacokinetic data from other prenylated flavonoids such as Xanthohumol (B1683332), 8-Prenylnaringenin (B1664708), and Icariin, which can serve as a starting point for your experimental design. It is crucial to begin with a dose-range finding study to determine the maximum tolerated dose (MTD) and to identify a dose that shows biological activity without overt toxicity.

Q3: What is a typical starting dose range for in vivo studies with prenylated flavonoids?

A3: Based on studies with related compounds, oral dosages for prenylated flavonoids in rodents can range from 1 mg/kg to as high as 200 mg/kg, depending on the animal model and the endpoint being measured.[3][4][5] For initial studies with DDF, a conservative approach would be to start with a low dose (e.g., 5-10 mg/kg) and escalate to higher doses while monitoring for signs of toxicity.

Q4: How should I formulate DDF for oral administration in rodents?

A4: Due to the lipophilic nature of prenylated flavonoids, they often have poor aqueous solubility. A common formulation strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO and then suspend or dilute it in a vehicle such as corn oil, carboxymethylcellulose (CMC), or a solution containing Tween 80. It is critical to ensure the final concentration of the organic solvent is low (typically <5-10% for DMSO) to avoid vehicle-induced toxicity.

Q5: What are the key pharmacokinetic parameters to consider for DDF?

A5: Key parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). Prenylated flavonoids can have variable oral bioavailability.[4] For instance, the bioavailability of xanthohumol in rats is dose-dependent, ranging from approximately 11% to 33%.[4] It is also important to analyze for major metabolites, as the in vivo activity of flavonoids can sometimes be attributed to their metabolic products.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the tested dose. - Insufficient dose. - Poor bioavailability. - Rapid metabolism.- Conduct a dose-escalation study to test higher concentrations. - Optimize the formulation to enhance solubility and absorption. Consider using nanoformulations or absorption enhancers. - Analyze plasma for parent compound and major metabolites to understand the pharmacokinetic profile.
High variability in animal responses. - Inconsistent dosing. - Differences in food intake. - Genetic variability in the animal strain.- Ensure accurate and consistent administration of the compound (e.g., oral gavage). - Fast animals overnight before dosing to standardize gut content. - Use a sufficient number of animals per group to account for biological variability.
Signs of toxicity (e.g., weight loss, lethargy). - Dose is too high. - Vehicle toxicity. - Off-target effects of the compound.- Reduce the dose or dosing frequency. - Include a vehicle-only control group to assess the effects of the formulation. - Conduct a preliminary toxicity study to determine the Maximum Tolerated Dose (MTD).
Difficulty in detecting the compound in plasma. - Low absorption. - Rapid clearance. - Inadequate sensitivity of the analytical method.- Consider alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies. - Collect blood samples at earlier time points post-dosing. - Develop and validate a highly sensitive analytical method, such as LC-MS/MS.

Quantitative Data from Related Prenylated Flavonoids

Disclaimer: The following data is for informational purposes and is derived from studies on related prenylated flavonoids. These values should be used as a guide for designing initial studies with this compound.

In Vivo Dosage of Prenylated Flavonoids in Rodent Models
Compound Animal Model Indication Dosage Route Reference
XanthohumolBALB/c MiceHepatic InflammationNot SpecifiedOral[7]
XanthohumolKK-Ay MiceMetabolic SyndromeNot SpecifiedOral[4]
XanthohumolSprague-Dawley RatsPharmacokinetics1.86, 5.64, 16.9 mg/kgOral[4]
XanthohumolWistar RatsPharmacokinetics40, 100, 200 mg/kgOral[3]
8-PrenylnaringeninC57/BL6 MicePharmacokinetics50 mg/kgOral[8]
IcariinSprague-Dawley RatsAlzheimer's Disease60, 120 mg/kgOral[9]
IcariinAPP/PS1 Transgenic MiceAlzheimer's Disease65 mg/kgOral[5]
Pharmacokinetic Parameters of Prenylated Flavonoids in Rodents
Compound Animal Model Dose & Route Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) Reference
XanthohumolSprague-Dawley Rats100 mg/kg (Oral)3.0138.83 ± 6.03Not Reported[10]
Isoxanthohumol (Metabolite)Sprague-Dawley Rats100 mg/kg Xanthohumol (Oral)2.3338.77 ± 4.46Not Reported[10]
IcariinSprague-Dawley RatsNot Specified~0.251310 ± 70Not Reported[11]
Icariside IISprague-Dawley RatsNot SpecifiedNot ReportedSubstantially higher than IcariinSubstantially higher than Icariin[6]
8-PrenylnaringeninPostmenopausal Women50 mg (Oral)1.2 ± 0.42.74 ± 1.3Not Reported[12]
8-PrenylnaringeninPostmenopausal Women250 mg (Oral)1.0 ± 0.512.4 ± 4.1Not Reported[12]
8-PrenylnaringeninPostmenopausal Women750 mg (Oral)1.5 ± 0.837.3 ± 14.2Not Reported[12]

Experimental Protocols

Protocol 1: Formulation of DDF for Oral Gavage
  • Objective: To prepare a stable and homogenous formulation of DDF for oral administration to rodents.

  • Materials:

    • This compound (DDF) powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Corn oil (or other suitable vehicle like 0.5% CMC)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of DDF based on the desired dose and the number of animals.

    • Weigh the DDF powder and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the DDF powder completely. Vortex thoroughly. The volume of DMSO should not exceed 10% of the final formulation volume.

    • Gradually add the corn oil to the dissolved DDF, vortexing continuously to ensure a uniform suspension.

    • If necessary, sonicate the mixture for 5-10 minutes to improve homogeneity.

    • Visually inspect the formulation for any precipitation before each use. Vortex well before drawing up each dose.

Protocol 2: Acute Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
  • Objective: To evaluate the acute anti-inflammatory effects of DDF in a mouse model.

  • Animal Model: Male ICR mice (20-25 g).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide mice into groups (n=6-8 per group): Vehicle control, DDF low dose, DDF high dose, and a positive control (e.g., Indomethacin).

    • Fast the mice overnight with free access to water.

    • Administer the DDF formulation or vehicle orally by gavage.

    • One hour after treatment, inject 20 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Visualizations

Signaling Pathway of this compound

DDF_Signaling_Pathway Hypothesized Anti-Inflammatory Signaling Pathway of DDF cluster_nfkb NF-κB Pathway cluster_erk ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK DDF This compound (DDF) DDF->IKK inhibits pERK p-ERK DDF->pERK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines induces transcription iNOS iNOS NFkB_nuc->iNOS induces transcription ERK->pERK phosphorylates

Caption: Hypothesized anti-inflammatory signaling pathway of DDF.

General Experimental Workflow for In Vivo Studies

InVivo_Workflow General Workflow for In Vivo Efficacy and PK Studies cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Literature Review & Target Product Profile B Animal Model Selection A->B C Dose Range Finding (Toxicity Study) B->C D Formulation Development C->D G Compound Administration D->G E Animal Acclimatization F Randomization & Grouping E->F F->G H In-life Observations & Endpoint Measurement G->H I Sample Collection (Blood, Tissues) H->I J Bioanalysis (LC-MS/MS) I->J K Data Analysis & Statistical Evaluation J->K L Report Generation K->L

Caption: General experimental workflow for in vivo studies.

References

Reducing off-target effects of 7,4'-Dihydroxy-6,8-diprenylflavanone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the effective use of DDF in experiments and to offer strategies for mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound (DDF)?

A1: The primary known mechanism of DDF is its anti-inflammatory activity. It has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] This effect is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) signaling pathways.[1]

Q2: What are off-target effects and why should I be concerned when using DDF?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These effects can lead to misinterpretation of experimental data, where the observed phenotype may not be a result of modulating the intended target.[2] They can also cause cellular toxicity or a lack of translatable results in preclinical and clinical settings.[2] For DDF, while the on-target effects on NF-κB and ERK pathways are documented, its interactions with other cellular proteins are not fully characterized, necessitating careful experimental design to minimize off-target effects.

Q3: What are the potential off-target pathways for prenylated flavanones like DDF?

A3: While specific off-target interactions for DDF are not well-documented, flavonoids and specifically prenylated flavanones have been reported to interact with a range of cellular targets. A notable class of off-targets for flavonoids are protein kinases.[2][3] The prenyl groups on the DDF molecule increase its lipophilicity, which may enhance its interaction with cell membranes and intracellular proteins.[4] Therefore, it is plausible that DDF could interact with other kinases beyond the ERK pathway.

Q4: I am observing high background fluorescence in my imaging experiments with DDF. Is this an off-target effect?

A4: Not necessarily. Flavonoids, including DDF, can exhibit intrinsic autofluorescence, typically in the green, yellow, and orange wavelengths.[5] This is a property of the molecule itself and not an off-target effect. It is crucial to include an unstained, DDF-treated control in your imaging experiments to assess the level of autofluorescence.[5] If the background is high, consider using chemical quenching agents like Sudan Black B or spectral unmixing if your microscopy system allows.[5]

Q5: I am having trouble dissolving DDF for my cell culture experiments. What should I do?

A5: Like many flavonoids, DDF has poor aqueous solubility. For in vitro experiments, it is common to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final concentration in the cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity. If you observe precipitation upon dilution, try vortexing or sonicating the solution briefly.

Troubleshooting Guides

Problem 1: Unexpected or High Levels of Cell Toxicity

Possible Cause: The observed cytotoxicity may be an off-target effect of DDF, or the concentration used may be too high. Some flavonoids have been shown to be cytotoxic at higher concentrations, potentially by increasing intracellular reactive oxygen species (ROS).[1][6][7][8]

Troubleshooting Workflow:

start Unexpected Cell Toxicity Observed step1 Perform a Dose-Response Cytotoxicity Assay (e.g., MTT or LDH assay) start->step1 step2 Determine the LC50 and identify a non-toxic concentration range step1->step2 step3 Does the on-target effect occur within the non-toxic range? step2->step3 step4 Use the lowest effective concentration for your experiments step3->step4 Yes step5 Consider Off-Target Effects: - Use a structurally similar, inactive analog as a negative control. - Validate on-target effect with siRNA knockdown. step3->step5 No end_ok Proceed with optimized concentration step4->end_ok end_reassess Re-evaluate experimental approach step5->end_reassess

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: Discrepancy Between Expected and Observed Phenotype

Possible Cause: The observed phenotype may be due to an off-target effect of DDF. For example, if you expect to see an anti-inflammatory response but observe other morphological changes, an off-target pathway might be involved.

Solutions:

  • Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that DDF is binding to its intended target (e.g., proteins in the ERK pathway) in your experimental system.

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the expression of the intended target (e.g., ERK1/2). If the phenotype persists after DDF treatment in the absence of the target protein, it is likely due to an off-target effect.[2]

  • Use Control Compounds: Include a negative control (a structurally similar but inactive compound, if available) and a positive control (a well-characterized inhibitor of the NF-κB or ERK pathway) in your experiments.

  • Kinase Profiling: Since flavonoids can have broad kinase inhibitory activity, consider performing a kinase profiling assay to identify potential off-target kinases that DDF might be inhibiting.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration for DDF's on-target effect and provides context with the cytotoxic concentrations of other common flavonoids.

CompoundAssayCell LineParameterValueReference
This compound (DDF) Nitric Oxide ProductionRAW 264.7IC5012.21 µM[1]
3-HydroxyflavoneCytotoxicity (MTT)TIG-1LC5040 µM[1]
LuteolinCytotoxicity (MTT)HUVELC5057 µM[1]
QuercetinCytotoxicity (MTT)HUVELC5061 µM[1]
ApigeninCytotoxicity (MTT)TIG-1LC50110 µM[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of DDF using a Dose-Response Curve

Objective: To identify the lowest effective concentration of DDF that inhibits NO production without causing significant cytotoxicity.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • DDF Preparation: Prepare a 10 mM stock solution of DDF in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Pre-treat the cells with the different concentrations of DDF for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 250 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cytotoxicity Measurement (MTT Assay):

    • To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and cell viability for each concentration of DDF compared to the LPS-only control. Plot the dose-response curves to determine the IC50 for NO inhibition and the LC50 for cytotoxicity.

Protocol 2: Validating On-Target Effect with siRNA Knockdown

Objective: To confirm that the anti-inflammatory effect of DDF is mediated through the ERK pathway.

Methodology:

  • siRNA Transfection:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Transfect the cells with either a non-targeting control siRNA or an siRNA specific for ERK1/2 using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Lyse a subset of the cells and perform Western blotting with an anti-ERK1/2 antibody to confirm successful knockdown.

  • DDF Treatment and LPS Stimulation:

    • Treat the remaining transfected cells with the optimal concentration of DDF (determined in Protocol 1) for 1 hour.

    • Stimulate the cells with LPS (250 ng/mL) for 24 hours.

  • Measurement of Inflammatory Response: Measure the levels of a downstream inflammatory marker, such as TNF-α in the cell supernatant, using an ELISA kit.

  • Data Analysis: Compare the levels of TNF-α in the control siRNA-transfected cells treated with DDF versus the ERK1/2 siRNA-transfected cells treated with DDF. A diminished effect of DDF in the knockdown cells would confirm its on-target action.

Visualizations

Signaling Pathway of this compound

cluster_erk ERK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 RAS RAS TLR4->RAS IKK IKK TLR4->IKK DDF This compound ERK ERK DDF->ERK inhibits NFkB NF-κB DDF->NFkB inhibits ERK->NFkB MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines transcription IKK->NFkB IkB IκBα IKK->IkB phosphorylates for degradation IkB->NFkB inhibits

Caption: Known signaling pathway of DDF.

Experimental Workflow for Identifying Off-Target Effects

start Phenotype Observed with DDF Treatment step1 Is the phenotype consistent with on-target mechanism? start->step1 step2 Validate On-Target Engagement (e.g., CETSA) step1->step2 No / Unsure end_on_target Phenotype is On-Target step1->end_on_target Yes step3 Genetic Validation (siRNA/CRISPR Knockdown) step2->step3 step4 Does phenotype persist in knockdown cells? step3->step4 step5 Investigate Off-Target Effects (e.g., Kinase Profiling) step4->step5 Yes step4->end_on_target No end_off_target Phenotype is Off-Target step5->end_off_target

Caption: Workflow for identifying off-target effects.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Efficacy of 7,4'-Dihydroxy-6,8-diprenylflavanone and Other Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) with other well-researched flavanones, namely naringenin (B18129), hesperetin, and liquiritigenin (B1674857). The information presented is collated from preclinical studies and aims to provide a data-driven overview for researchers and professionals in drug development.

Introduction to Flavanones and Their Anti-Inflammatory Potential

Flavanones are a class of flavonoids characterized by a specific chemical structure that contributes to their diverse biological activities. They are abundantly found in citrus fruits and various medicinal plants. A growing body of evidence suggests that flavanones possess significant anti-inflammatory properties, making them promising candidates for the development of novel therapeutic agents. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide focuses on the comparative efficacy of DDF, a prenylated flavanone (B1672756), against its non-prenylated counterparts.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of DDF, naringenin, hesperetin, and liquiritigenin on the production of key inflammatory mediators. The data is primarily from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing anti-inflammatory activity.

Table 1: Inhibition of Nitric Oxide (NO) Production

FlavanoneIC50 (µM) for NO Inhibition in RAW 264.7 CellsCitation(s)
This compound (DDF)12.21[1]
HesperetinNo direct IC50 value found; a derivative showed an IC50 of 2.34±0.7 µM.[2]
NaringeninNo significant inhibition up to 100 µM reported in one study.[3][4]
LiquiritigeninData on direct IC50 for NO inhibition in RAW 264.7 cells is not readily available in the provided results.

Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-1β, and IL-6)

FlavanoneEffect on TNF-αEffect on IL-1βEffect on IL-6Citation(s)
This compound (DDF)Significant reduction in mRNA expression.Significant reduction in mRNA expression.Significant reduction in mRNA expression.[1][5]
HesperetinSignificant inhibition of secretion.Significant inhibition of secretion.Significant inhibition of secretion.[6][7]
NaringeninDose-dependent suppression of release.Reduction in mRNA expression.Dose-dependent suppression of release.[3][4]
LiquiritigeninSuppressed production.Suppressed production.Suppressed production.[8]

Note: Direct comparative studies with IC50 values for cytokine inhibition by all four flavanones are limited. The table reflects the reported effects, which may be qualitative or quantitative based on the specific study.

Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

A primary mechanism by which these flavanones exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • This compound (DDF): Suppresses the activation of NF-κB and Extracellular signal-regulated kinases (ERKs) in LPS-stimulated macrophages.[1][9]

  • Hesperetin: Inhibits the phosphorylation of NF-κB (p65) and the degradation of its inhibitor, IκBα.[6]

  • Naringenin: Suppresses the activation of NF-κB and MAPK signaling pathways.[4]

  • Liquiritigenin: Prevents NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα.[8]

Below is a diagram illustrating the general mechanism of NF-κB pathway inhibition by these flavanones.

G Inhibition of NF-κB Signaling Pathway by Flavanones cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes Flavanones This compound Naringenin Hesperetin Liquiritigenin Flavanones->IKK Inhibition

Inhibition of the NF-κB signaling pathway by the compared flavanones.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate well plates and allowed to adhere. They are then pre-treated with various concentrations of the test flavanone for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance of the solution is measured spectrophotometrically.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

G Experimental Workflow for In Vitro Anti-Inflammatory Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pretreat Pre-treat cells with Flavanone seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for a specified time stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_assay Griess Assay (for NO) collect_supernatant->griess_assay elisa ELISA (for Cytokines) collect_supernatant->elisa end End griess_assay->end elisa->end

General experimental workflow for assessing anti-inflammatory activity.

3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change.

  • General Procedure:

    • Coat a 96-well plate with a capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.[10][11]

4. Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, such as the components of the NF-κB signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • General Procedure:

    • Lyse the treated cells to extract proteins.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, IκBα).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands using densitometry software.

Conclusion

The available data suggests that this compound (DDF) is a potent inhibitor of nitric oxide production, with a defined IC50 value. While direct quantitative comparisons with naringenin, hesperetin, and liquiritigenin are challenging due to a lack of standardized reporting of IC50 values across studies, all four flavanones demonstrate significant anti-inflammatory potential through the inhibition of pro-inflammatory cytokines and the modulation of the NF-κB signaling pathway. The presence of prenyl groups in DDF may contribute to its potent activity. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these flavanones and to elucidate the structure-activity relationships that govern their anti-inflammatory properties. This information is critical for guiding future drug discovery and development efforts in the field of inflammation.

References

A Comparative Guide to the Anti-Inflammatory Activity of 7,4'-Dihydroxy-6,8-diprenylflavanone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two flavonoids: 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) and quercetin (B1663063). The information presented is based on available experimental data to assist in evaluating their potential as therapeutic agents.

Executive Summary

Both this compound and quercetin demonstrate significant anti-inflammatory activity by inhibiting key inflammatory mediators and modulating crucial signaling pathways. Based on the available data, DDF exhibits a greater potency in inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages when compared to quercetin. While both compounds effectively reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, a direct quantitative comparison of their potency for cytokine inhibition is challenging due to the lack of standardized reporting of IC50 values in the reviewed literature. Both flavonoids exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of DDF and quercetin on key inflammatory markers. The data has been compiled from studies utilizing LPS-stimulated RAW 264.7 macrophages to ensure a relevant comparison.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Citation
This compoundRAW 264.7LPS12.21[1]
QuercetinRAW 264.7LPS~27[2]

Table 2: Inhibition of Pro-inflammatory Cytokines

While precise IC50 values for cytokine inhibition are not consistently available, the following table presents the observed inhibitory effects of DDF and quercetin at various concentrations.

CompoundCytokineCell LineStimulantObserved InhibitionCitation
This compoundTNF-α, IL-6, IL-1βRAW 264.7LPSSignificant reduction at 5, 10, and 20 µM[1]
QuercetinTNF-α, IL-6, IL-1βRAW 264.7LPSSignificant reduction at concentrations between 3.0 and 50 µM[3][4]
QuercetinTNF-α, IL-6, IL-8Human Gingival FibroblastsLPSSignificant reduction at 5, 10, and 20 µM[5]

Experimental Protocols

The methodologies outlined below are based on the experimental procedures described in the cited literature for assessing the anti-inflammatory activity of flavonoids in RAW 264.7 macrophages.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, cells are pre-treated with varying concentrations of either DDF or quercetin for a specified period (typically 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. After cell treatment and stimulation, the culture medium is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The absorbance is then measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate solution to produce a colorimetric reaction. The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis

To investigate the effects on signaling pathways, Western blot analysis is performed. After treatment, cells are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Both DDF and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate the experimental workflow and the targeted signaling cascades.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays seeding RAW 264.7 cells seeding adhesion Adhesion seeding->adhesion pretreatment Pre-treatment with DDF or Quercetin adhesion->pretreatment stimulation LPS Stimulation pretreatment->stimulation griess Griess Assay (NO) stimulation->griess elisa ELISA (Cytokines) stimulation->elisa western Western Blot (Signaling Proteins) stimulation->western

Figure 1. General experimental workflow for assessing anti-inflammatory activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK MyD88-dependent Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) ERK->Proinflammatory_Genes JNK->Proinflammatory_Genes p38->Proinflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to NFkB_nucleus->Proinflammatory_Genes activates transcription DDF DDF DDF->ERK inhibits DDF->IKK inhibits Quercetin Quercetin Quercetin->ERK inhibits Quercetin->JNK inhibits Quercetin->p38 inhibits Quercetin->IKK inhibits

Figure 2. Inhibition of NF-κB and MAPK signaling pathways by DDF and Quercetin.
Mechanism of Action

  • This compound (DDF): DDF demonstrates its anti-inflammatory effects by inhibiting the activation of the NF-κB and ERK signaling pathways.[1] By blocking the phosphorylation of IKK, DDF prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[1] This leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory genes, including iNOS, TNF-α, IL-6, and IL-1β.[1] Furthermore, DDF suppresses the phosphorylation of ERK in the MAPK pathway, contributing to its overall anti-inflammatory profile.[1]

  • Quercetin: Quercetin exerts its anti-inflammatory action through the modulation of multiple signaling pathways. It is a well-documented inhibitor of the NF-κB pathway, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[6] This leads to the downregulation of various pro-inflammatory genes. Additionally, quercetin has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, p38, and JNK, in response to inflammatory stimuli.[4] This multi-targeted inhibition of both NF-κB and MAPK pathways underscores its potent anti-inflammatory properties.

Conclusion

References

The Pivotal Role of Prenyl and Hydroxyl Groups in the Bioactivity of 7,4'-Dihydroxy-6,8-diprenylflavanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7,4'-Dihydroxy-6,8-diprenylflavanone and its derivatives. By examining the influence of structural modifications on biological activities such as anti-inflammatory, antimicrobial, and cytotoxic effects, this guide aims to inform the rational design of novel therapeutic agents.

The flavanone (B1672756) scaffold, a core structure in a variety of naturally occurring compounds, has long been a subject of interest in medicinal chemistry due to its diverse pharmacological properties. Among these, this compound stands out for its potent biological activities, which are significantly influenced by the presence and positioning of its hydroxyl and prenyl functional groups. Understanding the SAR of this compound and its derivatives is crucial for optimizing its therapeutic potential.

Comparative Analysis of Biological Activity

While comprehensive studies on a wide range of synthetic derivatives of this compound are limited, the existing data on the parent compound and related flavanones provide valuable insights into their SAR. The following tables summarize key quantitative data on the anti-inflammatory, antimicrobial, and cytotoxic activities of this compound and comparable flavonoid structures.

Table 1: Anti-inflammatory Activity of this compound
CompoundCell LineAssayTargetIC50 (µM)Reference
6,8-diprenyl-7,4'-dihydroxyflavanone (DDF)RAW 264.7Nitric Oxide ProductioniNOSNot specified, dose-dependent inhibition shown[1][2]

Note: The study demonstrated a dose-dependent inhibition of nitric oxide production and suppression of iNOS protein expression by DDF.[1][2]

Table 2: Antimicrobial Activity of Related Flavanone Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
5,7-Dihydroxyflavanone (Pinocembrin)Bacillus subtilis>100[3]
5,7-Dihydroxy-6-chloro-flavanoneBacillus subtilis10[3]
5,7-Dihydroxy-8-chloro-flavanoneBacillus subtilis20[3]
5,7-Dihydroxy-6,8-dichloro-flavanoneBacillus subtilis10[3]
5,7-DihydroxyflavanoneStaphylococcus aureus>100[3]
5,7-Dihydroxy-6-chloro-flavanoneStaphylococcus aureus20[3]
5,7-Dihydroxy-8-chloro-flavanoneStaphylococcus aureus20[3]
5,7-Dihydroxy-6,8-dichloro-flavanoneStaphylococcus aureus20[3]

Note: This table highlights the significant enhancement of antimicrobial activity with the addition of halogen substituents to the flavanone core.[3]

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is intricately linked to their molecular structure. Key structural features that govern their activity include:

  • Prenyl Groups: The two prenyl groups at the C6 and C8 positions are critical for the compound's bioactivity. These lipophilic moieties are believed to enhance the interaction of the molecule with biological membranes and target proteins, thereby increasing its potency. The position and number of prenyl groups can significantly impact activity.

  • Hydroxyl Groups: The hydroxyl groups at the C7 and C4' positions are essential for the antioxidant and anti-inflammatory properties of these flavanones. The 4'-hydroxyl group on the B-ring is particularly important for radical scavenging activity. The number and location of hydroxyl groups are key determinants of the antioxidant capacity of flavonoids.

  • Halogenation: As demonstrated in related flavanones, the introduction of halogen atoms, such as chlorine, can dramatically increase antimicrobial activity.[3] This suggests that synthesizing halogenated derivatives of this compound could be a promising strategy for developing new antimicrobial agents.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the anti-inflammatory signaling pathway modulated by this compound and a general workflow for assessing cytotoxicity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates NFkB NF-κB TLR4->NFkB activates DDF 7,4'-Dihydroxy-6,8- diprenylflavanone (DDF) DDF->ERK inhibits DDF->NFkB inhibits iNOS iNOS ERK->iNOS activates NFkB->iNOS activates TNFa TNF-α NFkB->TNFa activates IL1b IL-1β NFkB->IL1b activates IL6 IL-6 NFkB->IL6 activates NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation IL6->Inflammation NO->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate compound_prep Prepare serial dilutions of flavanone derivatives treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate to form formazan (B1609692) add_mtt->formazan_incubation solubilize Solubilize formazan crystals formazan_incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General experimental workflow for cytotoxicity assessment using the MTT assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of this compound derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the flavanone derivatives and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Preparation: Prepare various concentrations of the flavanone derivatives in methanol.

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.

Conclusion

The structural framework of this compound offers a promising platform for the development of novel therapeutic agents. The prenyl groups at C6 and C8 and the hydroxyl groups at C7 and C4' are key determinants of its biological activity. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including those with halogen substitutions and modified prenyl chains, to fully elucidate the structure-activity relationship and unlock the full therapeutic potential of this fascinating class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.

References

Validating the Antioxidant Capacity of 7,4'-Dihydroxy-6,8-diprenylflavanone using the DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of 7,4'-Dihydroxy-6,8-diprenylflavanone against common standard antioxidants. The evaluation is based on the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, its antioxidant capacity is presented as a potent scavenger based on the performance of structurally similar prenylated flavanones. This document outlines the experimental protocol for the DPPH assay and presents comparative data to contextualize the potential antioxidant efficacy of this compound.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates greater antioxidant activity. The following table summarizes the DPPH radical scavenging activity of standard antioxidants and related prenylated flavonoids.

CompoundClassDPPH IC50 (µM)
This compound Prenylated Flavanone Potent Scavenger *
6,8-DiprenyleriodictyolPrenylated FlavanonePotent Scavenger[1]
8-PrenylnaringeninPrenylated Flavanone174.2[2]
LicoflavanoneFlavanoneExhibited the best antioxidant activity among related isolated compounds[3]
QuercetinFlavonol4.36 ± 0.10[4]
Ascorbic Acid (Vitamin C)Vitamin~2 µg/mL (~11.36 µM)[5]
TroloxVitamin E analog~11.09 - 12.24[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This section details the methodology for assessing the antioxidant capacity of this compound using the DPPH assay.

1. Principle:

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] The DPPH radical has a deep violet color in solution with a maximum absorbance at approximately 517 nm.[2] When reduced by an antioxidant, the DPPH molecule is formed, which is a pale-yellow color, leading to a decrease in absorbance.[2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

2. Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Standard antioxidants (e.g., Ascorbic Acid, Quercetin, Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

3. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration.

  • Standard Antioxidant Stock Solutions: Prepare stock solutions of the standard antioxidants (Ascorbic Acid, Quercetin, Trolox) in methanol at the same concentration as the test compound.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and standard antioxidants to obtain a range of concentrations for IC50 determination.

4. Assay Procedure:

  • Add a specific volume of the DPPH working solution to each well of a 96-well microplate.

  • Add an equal volume of the different concentrations of the test compound and standard antioxidants to their respective wells.

  • For the control (blank), add the same volume of methanol instead of the antioxidant solution to the DPPH solution.

  • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

5. Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound and standard antioxidants. This is typically done using a non-linear regression analysis.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow of the DPPH assay and the chemical principle of DPPH radical scavenging.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Assay Reaction cluster_measurement Data Acquisition & Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Standard/Blank prep_dpph->mix prep_sample Prepare Test Compound (this compound) and Standards serial_dil Perform Serial Dilutions prep_sample->serial_dil serial_dil->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Scavenging_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H (e.g., this compound) Antioxidant_radical Antioxidant•

Caption: Chemical principle of DPPH radical scavenging by an antioxidant.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of drug development and natural product research. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of 7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavonoid of significant interest. While specific cross-validation data for this particular compound is not extensively published, this comparison is built upon established analytical methodologies for structurally similar prenylated flavonoids.

Data Presentation: Performance Comparison of Analytical Methods

The choice between HPLC and UPLC-MS/MS often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or compliance with regulatory standards. Below is a summary of typical performance data for the analysis of prenylated flavonoids, offering a comparative overview of what can be expected when developing a method for this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
**Linearity (R²) **> 0.999[1][2]> 0.999
Limit of Detection (LOD) 0.021 µg/mL[1]Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.064 µg/mL[1]Typically in the ng/mL to pg/mL range
Accuracy (% Recovery) 90-101%[2]90-110%
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)[2]< 15%
Analysis Time 20-45 minutes[3]< 15 minutes[4]
Selectivity Good, but potential for co-elution with isomers[5]Excellent, distinguishes between isomers based on fragmentation patterns[5]
Solvent Consumption HigherSignificantly Lower[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are representative of standard practices for the analysis of prenylated flavonoids and can be adapted for this compound.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of flavonoids. A common mobile phase consists of:

  • Gradient Program: A starting composition of 70% A and 30% B, with a linear gradient to 100% B over 30 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: Based on the UV spectrum of the flavanone, typically around 280-370 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound, especially in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[7]

  • Mobile Phase: Similar to HPLC, a gradient of water with 0.1% formic acid (A) and acetonitrile (B) is used.

  • Gradient Program: A faster gradient can be employed due to the higher efficiency of the UPLC column. For instance, a linear gradient from 30% to 100% B in 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for the target analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. For similar prenylated flavanones, fragmentation often involves the loss of the prenyl group.[5]

    • Collision Energy and Other MS Parameters: These must be optimized to achieve the best signal intensity for the selected transitions.

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.

Mandatory Visualizations

CrossValidation_Workflow cluster_planning Planning & Development cluster_hplc HPLC Method Validation cluster_uplc UPLC-MS/MS Method Validation cluster_comparison Cross-Validation & Comparison Define_Compound Define Target Analyte: This compound Literature_Search Literature Search for Similar Compounds Define_Compound->Literature_Search Method_Selection Select Analytical Methods: HPLC & UPLC-MS/MS Literature_Search->Method_Selection HPLC_Protocol Develop HPLC Protocol Method_Selection->HPLC_Protocol UPLC_Protocol Develop UPLC-MS/MS Protocol Method_Selection->UPLC_Protocol HPLC_Linearity Linearity HPLC_Protocol->HPLC_Linearity HPLC_LOD_LOQ LOD & LOQ HPLC_Protocol->HPLC_LOD_LOQ HPLC_Accuracy Accuracy HPLC_Protocol->HPLC_Accuracy HPLC_Precision Precision HPLC_Protocol->HPLC_Precision HPLC_Selectivity Selectivity HPLC_Protocol->HPLC_Selectivity Data_Comparison Compare Performance Data HPLC_Selectivity->Data_Comparison UPLC_Linearity Linearity UPLC_Protocol->UPLC_Linearity UPLC_LOD_LOQ LOD & LOQ UPLC_Protocol->UPLC_LOD_LOQ UPLC_Accuracy Accuracy UPLC_Protocol->UPLC_Accuracy UPLC_Precision Precision UPLC_Protocol->UPLC_Precision UPLC_Selectivity Selectivity UPLC_Protocol->UPLC_Selectivity UPLC_Selectivity->Data_Comparison Final_Report Generate Comparison Guide Data_Comparison->Final_Report Signaling_Pathway_Placeholder cluster_pathway Illustrative Signaling Pathway Involvement Flavanone This compound Target_Protein Target Protein (e.g., Kinase, Receptor) Flavanone->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-cancer) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

References

A Comparative Study of 7,4'-Dihydroxy-6,8-diprenylflavanone and its Glycosides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Promising Anti-Inflammatory Agent and its Derivatives

In the landscape of drug discovery, prenylated flavonoids have emerged as a class of compounds with significant therapeutic potential. Among these, 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) has garnered attention for its notable anti-inflammatory properties. This guide provides a comparative analysis of DDF and its glycosidic derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential, supported by available experimental data and detailed methodologies.

Introduction to this compound and its Glycosides

This compound is a prenylated flavonoid that has been isolated from plants such as Sophora tonkinensis. The presence of two prenyl groups on the flavanone (B1672756) backbone is a key structural feature that is often associated with enhanced biological activity. Glycosylation, the attachment of a sugar moiety to the flavonoid structure, can significantly alter the physicochemical properties of the parent compound, including its solubility, stability, and bioavailability. This guide explores the known biological activities of DDF and provides a comparative perspective on how glycosylation might modulate these effects, a critical consideration for drug design and development.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound and its specific glycosides are not extensively available in the current scientific literature. However, a significant body of research on flavonoids in general provides a strong basis for a comparative assessment.

Anti-Inflammatory Activity of this compound (Aglycone)

Experimental data has demonstrated that DDF exhibits potent anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] This inhibition is mediated through the blockade of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) activation, key signaling pathways in the inflammatory response.[1][2]

Predicted Anti-Inflammatory Activity of DDF Glycosides

Generally, flavonoid aglycones exhibit greater anti-inflammatory activity in in vitro assays compared to their glycoside counterparts.[3][4] This is largely attributed to the increased lipophilicity of the aglycone, which facilitates its passage across cell membranes to interact with intracellular targets. Studies have shown that flavone (B191248) aglycones effectively reduce TNF-α production and inhibit NF-κB activity, while their glycosides show no significant effect at similar concentrations.[3][4] Therefore, it is predicted that the glycosides of this compound would exhibit reduced in vitro anti-inflammatory activity compared to the parent aglycone.

Data Presentation

The following table summarizes the available quantitative data for this compound and provides a predictive comparison for its glycosides based on general flavonoid research.

CompoundBiological ActivityAssay SystemIC50 ValueReference
This compound (DDF) Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages12.21 µM[1]
DDF Glycoside (Predicted) Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages> 100 µM (predicted)General Flavonoid Literature[3][4]

Note: The IC50 value for the DDF glycoside is a prediction based on the generally observed lower in vitro activity of flavonoid glycosides compared to their aglycones.

Signaling Pathway of this compound

The anti-inflammatory action of DDF is primarily attributed to its interference with key inflammatory signaling pathways. The following diagram illustrates the mechanism of action.

DDF_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK TLR4->IKK ERK_Pathway ERK Pathway TLR4->ERK_Pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription ERK ERK ERK_Pathway->ERK Activates ERK->Nucleus DDF This compound (DDF) DDF->IKK Inhibits DDF->ERK Inhibits

Caption: DDF inhibits LPS-induced inflammation by blocking NF-κB and ERK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of flavanone glycosides and for conducting comparative anti-inflammatory assays.

1. Synthesis of this compound Glycosides (General Protocol)

The synthesis of flavanone glycosides typically involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection.

  • Step 1: Protection of Hydroxyl Groups: The hydroxyl groups of this compound, other than the one intended for glycosylation, are protected using appropriate protecting groups (e.g., benzyl (B1604629), acetyl). This is a crucial step to ensure regioselectivity.

  • Step 2: Glycosylation: The partially protected flavanone is then reacted with a glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter (e.g., silver triflate, TMSOTf) to form the glycosidic bond.

  • Step 3: Deprotection: The protecting groups are removed under specific conditions (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for acetyl groups) to yield the final flavanone glycoside.

  • Purification: The synthesized glycoside is purified using chromatographic techniques such as column chromatography or preparative HPLC. The structure is then confirmed by spectroscopic methods (NMR, MS).

2. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of the test compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or its glycosides for 1 hour.

  • Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

  • Cell Treatment: RAW 264.7 cells are treated as described in the NO inhibition assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for a comparative study of a flavanone aglycone and its glycoside.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assays In Vitro Anti-inflammatory Assays cluster_analysis Data Analysis & Comparison Aglycone This compound (Aglycone) Glycoside_Synth Glycoside Synthesis Aglycone->Glycoside_Synth Pretreatment Pre-treatment with Aglycone or Glycoside Aglycone->Pretreatment Glycoside This compound Glycoside Glycoside_Synth->Glycoside Glycoside->Pretreatment RAW_cells RAW 264.7 Macrophages RAW_cells->Pretreatment LPS_Stim LPS Stimulation Pretreatment->LPS_Stim NO_Assay Nitric Oxide (NO) Assay LPS_Stim->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA LPS_Stim->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, p-NF-κB, p-ERK) LPS_Stim->Western_Blot IC50_Calc IC50 Value Calculation NO_Assay->IC50_Calc Stat_Analysis Statistical Analysis Cytokine_Assay->Stat_Analysis Western_Blot->Stat_Analysis Comparison Comparative Efficacy (Aglycone vs. Glycoside) IC50_Calc->Comparison Stat_Analysis->Comparison

Caption: A generalized workflow for the comparative evaluation of a flavanone and its glycoside.

Structure-Activity Relationship: The Role of Glycosylation

The presence or absence of a glycosyl moiety significantly influences the biological activity of flavonoids. The following diagram illustrates the key differences.

SAR_Glycosylation cluster_properties Physicochemical Properties & Biological Effects Aglycone Flavanone Aglycone (e.g., DDF) Lipophilicity Higher Lipophilicity Aglycone->Lipophilicity Cell_Permeability Higher Cell Permeability Aglycone->Cell_Permeability InVitro_Activity Higher In Vitro Activity Aglycone->InVitro_Activity Glycoside Flavanone Glycoside Hydrophilicity Higher Hydrophilicity Glycoside->Hydrophilicity Solubility Increased Aqueous Solubility Glycoside->Solubility InVivo_Bioavailability Potentially Altered In Vivo Bioavailability Glycoside->InVivo_Bioavailability

References

Synergistic Potential of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: As of December 2025, a comprehensive search of scientific literature did not yield any studies specifically investigating the synergistic effects of 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) in combination with other compounds. Therefore, this guide provides a comparative analysis of the synergistic potential of structurally similar prenylated flavanones, namely sophoraflavanone G, to offer insights into the prospective combinatorial applications of DDF.

Introduction to Synergistic Effects of Prenylated Flavonoids

Prenylated flavonoids, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A key area of investigation is their potential to act synergistically with existing drugs, enhancing therapeutic efficacy and potentially overcoming drug resistance. This guide focuses on the synergistic interactions of prenylated flavanones, providing experimental data and methodologies to inform future research into the combinatorial potential of this compound.

Comparative Analysis: Synergistic Antimicrobial Activity of Sophoraflavanone G

Sophoraflavanone G (SFG), a prenylated flavanone (B1672756) structurally related to DDF, has demonstrated significant synergistic activity with various antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the quantitative data from these studies, highlighting the potentiation of antibiotic activity in the presence of SFG.

Table 1: Synergistic Activity of Sophoraflavanone G (SFG) with Antibiotics against MRSA

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of SFG Alone (µg/mL)MIC of Antibiotic in Combination with SFG (µg/mL)MIC of SFG in Combination with Antibiotic (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Norfloxacin (B1679917)-----Synergistic
Vancomycin-3.13 - 6.25--0.16Synergistic[1]
Fosfomycin-3.13 - 6.25--0.48Synergistic[1]
Methicillin-3.13 - 6.25--0.71Partially Synergistic[1]
Cefzonam-3.13 - 6.25--0.73Partially Synergistic[1]
Gentamicin-3.13 - 6.25--0.69Partially Synergistic[1]
Minocycline-3.13 - 6.25--0.65Partially Synergistic[1]
Levofloxacin-3.13 - 6.25--0.58Partially Synergistic[1]

Note: Specific MIC values for norfloxacin in combination were not provided in the abstract, but the study concluded a synergistic effect.

Experimental Protocols

The evaluation of synergistic interactions typically involves the following methodologies:

Checkerboard Microdilution Assay

This method is widely used to assess the in vitro synergistic effects of two compounds.

  • Preparation of Compounds: Stock solutions of the prenylated flavanone (e.g., Sophoraflavanone G) and the antibiotic are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared horizontally in a 96-well microtiter plate, while two-fold serial dilutions of the flavanone are prepared vertically. This creates a matrix of varying concentrations of both compounds.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., MRSA) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound(s) that completely inhibits visible bacterial growth. The MIC of each compound alone and in combination is determined.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the degree of synergy. The FIC for each compound is calculated as follows:

    • FIC of Compound A = MIC of A in combination / MIC of A alone

    • FIC of Compound B = MIC of B in combination / MIC of B alone

    The FIC index is the sum of the individual FICs:

    • FIC Index = FIC of Compound A + FIC of Compound B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Partial Synergy/Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of prenylated flavonoids can be attributed to various mechanisms, including the inhibition of bacterial efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, flavonoids can increase the intracellular concentration of the antibiotic, thereby restoring its efficacy.

Synergy_Mechanism cluster_bacterium Bacterial Cell Antibiotic_in Antibiotic EffluxPump Efflux Pump Antibiotic_in->EffluxPump Expulsion Target Bacterial Target Antibiotic_in->Target Inhibition of Bacterial Growth Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->EffluxPump Inhibition caption Mechanism of Synergy: Inhibition of Bacterial Efflux Pump

Caption: Sophoraflavanone G inhibits the bacterial efflux pump, leading to increased intracellular antibiotic concentration and enhanced antimicrobial activity.

Future Directions for this compound (DDF) Research

While direct evidence is currently lacking, the known anti-inflammatory mechanisms of DDF suggest potential avenues for synergistic research. DDF has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERKs). These pathways are crucial in the inflammatory response and are also implicated in the pathogenesis of various diseases, including cancer.

Future studies should explore the combination of DDF with:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): To investigate potential synergy in reducing inflammation at lower doses, thereby minimizing side effects.

  • Chemotherapeutic agents: To assess if DDF can sensitize cancer cells to conventional therapies by modulating key signaling pathways involved in cell survival and proliferation.

  • Antibiotics: To determine if DDF, like other prenylated flavonoids, can overcome antibiotic resistance.

Conclusion

The synergistic potential of flavonoids, particularly prenylated flavanones, represents a promising frontier in drug development. The data presented for sophoraflavanone G highlights the significant enhancement of antibiotic efficacy against resistant bacterial strains. Although direct experimental data for this compound is not yet available, its structural similarity to other bioactive prenylated flavanones and its known anti-inflammatory properties provide a strong rationale for investigating its synergistic effects in various therapeutic areas. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for designing and conducting such crucial future research.

References

Reproducibility of Research on 7,4'-Dihydroxy-6,8-diprenylflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published research on 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF), a flavanone (B1672756) isolated from Sophora tonkinensis. The primary focus of this document is to objectively assess the reproducibility of its biological activities, particularly its anti-inflammatory effects, in comparison with other relevant flavanones. To date, the principal findings on DDF's anti-inflammatory properties originate from a single key study. This guide synthesizes the available data, presents detailed experimental protocols from the foundational research, and visually represents the described molecular pathways to aid in the critical evaluation and potential replication of these findings.

Comparative Analysis of Biological Activity

The primary body of research on this compound (DDF) centers on its anti-inflammatory properties, as detailed in a study by Chae et al. (2016) published in Molecules.[1][2] A critical aspect for the scientific community is the reproducibility of these findings; however, as of late 2025, there is a notable absence of independent studies replicating the specific anti-inflammatory effects attributed to DDF. This section compares the reported efficacy of DDF with other flavanones, including those investigated alongside DDF and other structurally related compounds with similar biological targets.

Anti-inflammatory Activity

The anti-inflammatory effects of DDF were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] The study reported that DDF inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the activation of nuclear factor-κB (NF-κB) and extracellular signal-regulated kinases (ERK).[1][2]

Table 1: Comparison of Nitric Oxide (NO) Production Inhibition by Flavanones in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM) for NO InhibitionCytotoxicity at Tested ConcentrationsSource
This compound (DDF) 12.21No significant toxicity[1]
Flemichin DNot specified, less potent than DDFNo significant toxicity[1]
Tonkinochromane ANot specified, less potent than DDFNo significant toxicity[1]
Other Dihydroxy Flavones (e.g., 3,3'-dihydroxyflavone, 5,6-dihydroxyflavone)VariesGenerally low[3]

Table 2: Mechanistic Comparison of Anti-inflammatory Flavonoids

CompoundKey Signaling Pathways InhibitedTarget Cells
This compound (DDF) NF-κB, ERK1/2RAW 264.7 Macrophages
PterostilbeneNF-κB, ERKRAW 264.7 Macrophages
7,8-DihydroxyflavoneNF-κB, MAPKBV2 Microglial Cells
2',4-dihydroxy-3',4',6'-trimethoxychalconeNF-κB, p38 MAPKRAW 264.7 Macrophages
Potential Anticancer Activity: An Extrapolation

Direct experimental evidence for the anticancer activity of this compound is currently lacking in published literature. However, studies on other structurally similar flavanones suggest that this is a potential area for future investigation. For instance, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been shown to induce apoptosis and inhibit angiogenesis in human lung cancer cells through the Akt/mTOR signaling pathway.[4] Furthermore, 7,8-Dihydroxyflavone has demonstrated apoptotic effects in human hepatocarcinoma cells.[5] These findings in related compounds suggest potential, yet unproven, anticancer activities for DDF.

Experimental Protocols

To facilitate the reproducibility of the key findings on DDF, this section provides a detailed description of the experimental methodologies as reported by Chae et al. (2016).

Cell Culture and Viability Assay
  • Cell Line: RAW 264.7 macrophage cells were used.

  • Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of DDF for 24 hours. Subsequently, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

Nitric Oxide (NO) Production Assay
  • Method: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reaction.

  • Procedure: RAW 264.7 cells were pre-treated with DDF for 1 hour and then stimulated with LPS (1 µg/mL) for 24 hours. An equal volume of the cell culture supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) were mixed and incubated for 10 minutes at room temperature. The absorbance was measured at 540 nm.

Western Blot Analysis
  • Protein Extraction: Cells were lysed using a lysis buffer, and the protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated with primary antibodies against iNOS, COX-2, p-IKK, IKK, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

  • PCR Amplification: qRT-PCR was performed using a thermal cycler with SYBR Green PCR Master Mix and specific primers for TNF-α, IL-1β, IL-6, and GAPDH.

  • Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the research on this compound.

cluster_0 LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription Inflammatory_mediators Inflammatory Mediators Pro_inflammatory_genes->Inflammatory_mediators DDF 7,4'-Dihydroxy-6,8- diprenylflavanone (DDF) DDF->IKK Inhibits

Caption: NF-κB signaling pathway inhibition by DDF.

cluster_1 MAPK Signaling Pathway in LPS-Stimulated Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MEK1_2 MEK1/2 TLR4->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression DDF 7,4'-Dihydroxy-6,8- diprenylflavanone (DDF) DDF->ERK1_2 Inhibits Phosphorylation

Caption: ERK/MAPK signaling pathway inhibition by DDF.

cluster_2 Experimental Workflow for Assessing Anti-inflammatory Activity Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Pre_treatment Pre-treat with DDF Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay Supernatant_Collection->NO_Assay End End NO_Assay->End Protein_RNA_Extraction Protein & RNA Extraction Cell_Lysis->Protein_RNA_Extraction Western_Blot Western Blot (NF-κB, MAPK pathways) Protein_RNA_Extraction->Western_Blot qRT_PCR qRT-PCR (Cytokine mRNA) Protein_RNA_Extraction->qRT_PCR Western_Blot->End qRT_PCR->End

Caption: Workflow for in vitro anti-inflammatory assays.

References

Safety Operating Guide

Proper Disposal of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 7,4'-Dihydroxy-6,8-diprenylflavanone with appropriate personal protective equipment (PPE). Based on information for similar flavanone (B1672756) compounds, this substance may cause skin and eye irritation.[1]

Recommended PPE:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must be conducted in compliance with local, state, and federal regulations.

  • Identification and Classification: All waste containing this compound must be classified as chemical waste.[2] This includes pure compound, solutions, contaminated labware, and personal protective equipment.

  • Segregation: Keep waste containing this compound separate from other waste streams to avoid unintended chemical reactions.[2][3] It should be segregated into the following categories:

    • Solid Waste: Unused or expired pure compound, contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste: Solutions containing the compound. Note the solvent used, as this will be critical for proper disposal.

    • Sharps: Contaminated needles, Pasteur pipettes, or broken glass.

  • Waste Container Labeling: All waste containers must be clearly and accurately labeled.[2][3][4] The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound"

    • The solvent(s) and their approximate concentrations for liquid waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[2][3] Ensure containers are kept closed except when adding waste.[3]

  • Disposal of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[3] The rinsate must be collected and treated as hazardous liquid waste.[3] After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

  • Arranging for Professional Disposal: Do not dispose of this compound down the drain or in the regular trash.[5][6] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][5]

Quantitative Data for Waste Classification

In the absence of a specific Safety Data Sheet, a thorough hazard assessment is not possible. However, the following table summarizes key characteristics to consider when classifying waste containing this compound for disposal.

CharacteristicConsideration for Disposal
Physical State Solid or liquid. This will determine the type of waste container and segregation requirements.
Solubility Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] The solvent used will be a primary determinant of the waste's hazard classification (e.g., flammable, toxic).
Toxicity While specific data is unavailable, related flavonoids are noted to cause skin and eye irritation.[1] Assume the compound may have biological activity and handle it as a potentially hazardous substance.
Environmental Fate The environmental impact is unknown. To prevent release into the environment, do not dispose of it in the sanitary sewer or general trash.[1][5][6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generate Waste (7,4'-Dihydroxy-6,8- diprenylflavanone) classify Classify Waste (Solid, Liquid, Sharps) start->classify segregate Segregate Waste into Designated Containers classify->segregate label Label Container with 'Hazardous Waste' & Full Chemical Name segregate->label store Store in Secure, Designated Area label->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs

Caption: Workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 7,4'-Dihydroxy-6,8-diprenylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7,4'-Dihydroxy-6,8-diprenylflavanone. Adherence to these protocols is essential to ensure personal safety and proper management of the compound.

Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for handling this compound.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not handled in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

Staff and students working in a laboratory with chemical hazards should, at a minimum, wear a lab coat, protective eyewear, long pants, and closed-toe shoes[1]. Disposable nitrile gloves offer basic protection for incidental chemical contact[1]. For tasks with a splash hazard, it is advisable to wear a face shield in addition to safety glasses or goggles[1][2].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials. The container should be kept tightly closed in a dry and well-ventilated area[3][4].

2. Handling and Preparation:

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders[5]. Ensure that eyewash stations and safety showers are readily accessible.

  • Procedure: Before beginning work, ensure the workspace is clean and uncluttered. Don the appropriate PPE as outlined in the table above. Use dedicated spatulas and weighing boats for handling the solid powder, and avoid creating dust. When dissolving the compound, add the solvent to the powder slowly to prevent splashing[5].

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation[5].

3. Disposal Plan: All waste contaminated with this compound must be treated as hazardous chemical waste[3][5].

  • Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container[5].

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed[5].

  • Dispose of all waste in accordance with local, state, and federal regulations[3].

Emergency Procedures

In case of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[3][4].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove and wash contaminated clothing before reuse[3][4].
Inhalation Move to fresh air. If breathing is difficult, give artificial respiration. If symptoms occur, seek medical attention[3][4].
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur[3][4][6].
Spill Ensure adequate ventilation and wear appropriate personal protective equipment. Sweep up and shovel the solid material into a suitable container for disposal. Avoid dust formation[3].

Workflow and Safety Diagrams

The following diagrams provide a visual guide to the handling workflow and emergency response procedures for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage 1. Receipt and Storage - Inspect container - Store in cool, dry, dark place Don_PPE 2. Don Appropriate PPE - Lab coat, gloves, eye protection Receipt_and_Storage->Don_PPE Prepare_Workspace 3. Prepare Workspace - Work in fume hood - Clean and uncluttered Don_PPE->Prepare_Workspace Weigh_Solid 4. Weigh Solid Compound - Use dedicated tools - Avoid dust creation Prepare_Workspace->Weigh_Solid Prepare_Solution 5. Prepare Solution - Slowly add solvent - Label solution clearly Weigh_Solid->Prepare_Solution Experiment 6. Perform Experiment Prepare_Solution->Experiment Segregate_Waste 7. Segregate Waste - Solid and liquid waste Experiment->Segregate_Waste Dispose_Waste 8. Dispose of Hazardous Waste - Follow institutional guidelines Segregate_Waste->Dispose_Waste Clean_Workspace 9. Clean Workspace and PPE Dispose_Waste->Clean_Workspace

Standard operational workflow for safely handling this compound.

G action action Spill Chemical Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Small_Spill Small and Contained? Assess->Small_Spill Evacuate Evacuate Area Alert Safety Officer Small_Spill->Evacuate No Cleanup Use Spill Kit Wear appropriate PPE Small_Spill->Cleanup Yes Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose

Emergency response decision tree for a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.